2-Fluoro-6-iodophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-6-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXGVJFWVWITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584545 | |
| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-22-3 | |
| Record name | B-(2-Fluoro-6-iodophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern synthetic chemistry. Its unique substitution pattern makes it a valuable reagent for introducing sterically hindered 2-fluoro-6-iodophenyl moieties, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.
Core Chemical and Physical Properties
This compound is a solid organic compound notable for its dual halogen substitution. The electron-withdrawing nature of the fluorine atom and the reactivity of the iodine atom, combined with the versatile boronic acid group, make it a strategic component in cross-coupling reactions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. Specific data such as pKa and solubility in various organic solvents are not widely reported in public literature and are best obtained from the supplier's Certificate of Analysis.
| Property | Value | Citation(s) |
| CAS Number | 870777-22-3 | [1] |
| Molecular Formula | C₆H₅BFIO₂ | [1][2] |
| Molecular Weight | 265.82 g/mol | [1][2] |
| Melting Point | 135-139 °C | [3] |
| Appearance | Typically an off-white to white solid | |
| Synonyms | Boronic acid, B-(2-fluoro-6-iodophenyl)- | [2] |
Reactivity and Core Applications: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.
The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring, while the ortho-iodo group provides an additional reactive site for subsequent transformations. The steric hindrance from the two ortho substituents can present challenges but also allows for the synthesis of highly substituted, conformationally restricted biaryl systems, which are of great interest in drug design.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition : The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[4][5]
Experimental Protocols
The following sections provide detailed, representative methodologies. Note: These protocols are generalized and may require optimization based on the specific substrate and desired scale. All manipulations should be performed by trained professionals in a controlled laboratory setting.
Synthesis of this compound
This procedure is based on the common method of halogen-metal exchange followed by borylation. The starting material is 1-fluoro-2,6-diiodobenzene or a related halogenated precursor. A plausible route involves selective lithiation followed by quenching with a borate ester.
Workflow for Synthesis
Detailed Methodology:
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 1-fluoro-3-iodobenzene (1.0 eq.).
-
Dissolution : Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (approx. 1.05 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The position ortho to the fluorine is preferentially deprotonated.
-
Stirring : Stir the resulting solution at -78 °C for 1-2 hours.
-
Borylation : Add triisopropyl borate (1.2 eq.) dropwise, again maintaining a low temperature.
-
Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching and Hydrolysis : Cool the mixture to 0 °C and slowly quench by adding 1N hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction between this compound and a generic aryl bromide (Ar-Br).
Reagents and Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (Ar-Br) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., Toluene, or a mixture like 1,4-Dioxane/Water)
-
Schlenk flask or reaction vial, inert atmosphere (Argon or Nitrogen)
Detailed Methodology:
-
Reaction Setup : To a Schlenk flask charged with a stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[6]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition : Add the degassed solvent(s) via syringe. For example, use a 4:1 mixture of 1,4-dioxane and water.[5]
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight or until reaction completion is confirmed by a monitoring technique like TLC or GC-MS.[6]
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[6]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]
Safety and Handling
This compound, like many boronic acids and their derivatives, requires careful handling. Users should consult the full Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Hazards : The compound may cause skin and serious eye irritation.[8] Avoid inhalation of dust.
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid formation of dust. Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and may undergo dehydration or trimerization.
-
First Aid :
-
Skin Contact : Wash off with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]
-
Inhalation : Move person to fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.[7]
-
Conclusion
This compound is a highly functionalized and valuable building block for organic synthesis. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it enables the construction of sterically demanding and electronically tuned biaryl structures. While its synthesis and application require careful control of reaction conditions, the protocols outlined in this guide provide a solid foundation for its successful use in research and development.
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-iodophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for 2-Fluoro-6-iodophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology focuses on a reliable and commonly employed organometallic approach, offering detailed experimental protocols and expected quantitative outcomes based on analogous transformations.
Synthesis Strategy
The most direct and widely utilized strategy for the synthesis of this compound involves a two-step process commencing from the commercially available precursor, 2-fluoroaniline. The initial step is a Sandmeyer reaction to convert the aniline to the corresponding aryl iodide, 1-fluoro-2-iodobenzene. The subsequent and crucial step involves a halogen-metal exchange at the iodine-bearing position, followed by borylation to introduce the boronic acid moiety. This regioselective approach takes advantage of the greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond towards organolithium reagents.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-2-iodobenzene from 2-Fluoroaniline
This procedure outlines the diazotization of 2-fluoroaniline followed by the introduction of iodine via a Sandmeyer-type reaction.
Materials:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-fluoro-2-iodobenzene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol details the halogen-metal exchange of 1-fluoro-2-iodobenzene and subsequent borylation.
Materials:
-
1-Fluoro-2-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Dry ice/acetone bath
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon or nitrogen inlet.
-
Dissolve 1-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate, flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting crude solid with hexanes to afford the purified this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoroaniline | 1-Fluoro-2-iodobenzene | 1. HCl, NaNO₂ 2. KI | Water | 0 to RT | 2-3 | 70-85 |
| 2 | 1-Fluoro-2-iodobenzene | This compound | 1. n-BuLi 2. B(O-iPr)₃ 3. HCl | THF | -78 to RT | 12-16 | 60-75 |
Visualizations
The following diagrams illustrate the overall synthesis workflow and the key reaction mechanism.
A Technical Guide to the Physical Characteristics of 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in organic synthesis, particularly in cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Physical Properties
This compound is a solid at room temperature. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key physical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 870777-22-3 | [1][2][3] |
| Molecular Formula | C₆H₅BFIO₂ | [2][3] |
| Molecular Weight | 265.82 g/mol | [2][3] |
| Melting Point | 135-139 °C (lit.) | [1] |
| Boiling Point (Predicted) | 338.3 ± 52.0 °C | [4] |
| Density (Predicted) | 2.01 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 8.09 ± 0.58 | [4] |
Experimental Protocols
Precise determination of physical properties is fundamental in chemical research. The following sections outline generalized experimental protocols applicable to this compound for the determination of its key physical characteristics.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded to define the melting range.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for designing reaction and purification protocols.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Quantitative solubility can be determined by gravimetric analysis of the saturated solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, care must be taken to address potential oligomerization (formation of boroxines), which can lead to complex or broad spectra.[5]
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
To minimize oligomerization and obtain sharper signals, deuterated methanol (CD₃OD) or deuterated water (D₂O) are often preferred solvents as they can break up the boroxine trimers.[5] Chloroform-d (CDCl₃) can also be used, but may result in broader peaks.
-
-
¹H NMR Acquisition:
-
A standard one-dimensional proton NMR experiment is performed.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled carbon-13 NMR experiment is performed.
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Application in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow of a Typical Suzuki-Miyaura Coupling Reaction:
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. This compound [chemicalbook.com]
- 2. CAS 870777-22-3 | this compound - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 870777-22-3 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
An In-Depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid (CAS 870777-22-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the synthesis of kinase inhibitors, particularly those targeting the MEK/ERK signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical methodologies.
Introduction
This compound (CAS 870777-22-3) is a versatile organoboron compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and an iodine atom ortho to the boronic acid moiety, make it a valuable synthon for the construction of complex molecular architectures. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for further functionalization, and the boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals.
This guide will delve into the essential technical aspects of this compound, providing a detailed summary of its properties, a step-by-step synthesis protocol, and an examination of its role in the development of targeted cancer therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis and for the interpretation of experimental results. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 870777-22-3 | [1] |
| Molecular Formula | C₆H₅BFIO₂ | [1] |
| Molecular Weight | 265.82 g/mol | [1] |
| Melting Point | 135-139 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | (2-Fluoro-6-iodophenyl)boronic acid | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a lithiation-borylation sequence starting from the commercially available 1-fluoro-3-iodobenzene. This method provides a reliable and scalable route to the desired product.
Synthetic Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-Fluoro-3-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-fluoro-3-iodobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution becomes acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford a white to off-white crystalline solid.
Applications in Drug Discovery: Synthesis of MEK Inhibitors
This compound and its structural analogs are valuable building blocks in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. One of the most critical signaling pathways implicated in cancer is the RAS/RAF/MEK/ERK pathway. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, leads to uncontrolled cell proliferation and survival. Consequently, inhibitors of key kinases in this pathway, such as MEK1 and MEK2, are of significant therapeutic interest.
The MEK inhibitor Trametinib, for instance, incorporates a 2-fluoro-4-iodophenylamino moiety, highlighting the importance of this substitution pattern for potent and selective inhibition. While a direct synthesis of a marketed drug using this compound is not explicitly detailed in the public domain, its utility can be demonstrated through its application in a Suzuki-Miyaura coupling to construct the core of a potential MEK inhibitor.
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK in this critical signaling cascade.
Caption: The RAS/RAF/MEK/ERK signaling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
The following is a representative protocol for a Suzuki-Miyaura coupling reaction utilizing this compound to synthesize a biaryl scaffold, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
A suitable aryl or heteroaryl halide (e.g., a chloropyrimidine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask is added the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: A degassed solvent mixture is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: Suzuki-Miyaura coupling workflow.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its well-defined physicochemical properties and reliable synthetic route make it an attractive reagent for medicinal chemists. The strategic incorporation of the 2-fluoro-6-iodophenyl moiety into small molecules can impart desirable pharmacokinetic and pharmacodynamic properties. As demonstrated, its application in Suzuki-Miyaura coupling reactions provides a powerful method for constructing the core structures of kinase inhibitors that target critical oncogenic signaling pathways like the RAS/RAF/MEK/ERK cascade. This technical guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of this compound in their synthetic and drug development endeavors.
References
An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key applications of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in modern organic synthesis and drug discovery.
Molecular Structure and Properties
This compound is an organoboron compound with the chemical formula C₆H₅BFIO₂.[1] Its structure consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a boronic acid functional group (-B(OH)₂). The ortho-positioning of the fluorine and iodine atoms relative to the boronic acid group introduces significant steric and electronic effects that influence its reactivity.
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₆H₅BFIO₂ | [1] |
| Molecular Weight | 265.82 g/mol | [2][3] |
| CAS Number | 870777-22-3 | [2][3] |
| Melting Point | 135-139 °C | [1] |
| Appearance | Solid | |
| Synonyms | Boronic acid, B-(2-fluoro-6-iodophenyl)- | [2] |
A visual representation of the molecular structure is provided below.
Caption: Molecular structure of this compound.
Experimental Data
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The aromatic region would likely show complex multiplets for the three phenyl protons due to coupling with both ¹⁹F and adjacent protons. The hydroxyl protons of the boronic acid group would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon attached to the boron atom (C1) would likely be the most downfield. The carbon bonded to fluorine (C2) would show a large one-bond C-F coupling constant, and the carbon bonded to iodine (C6) would also have a characteristic chemical shift.
Mass Spectrometry (MS) (Predicted):
In mass spectrometry, particularly under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 265.82 would be expected. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. The presence of fluorine and iodine would lead to characteristic isotopic patterns in the fragment ions.
Infrared (IR) Spectroscopy:
Commercially available data indicates the presence of characteristic IR absorption bands. Key predicted vibrational modes include:
-
O-H stretching of the boronic acid group (broad band around 3300-3500 cm⁻¹).
-
C-F stretching (around 1200-1300 cm⁻¹).
-
C-I stretching (around 500-600 cm⁻¹).
-
B-O stretching (around 1300-1400 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from 1-fluoro-3-iodobenzene.[4] The general methodology involves a lithium-halogen exchange followed by borylation with a trialkyl borate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-iodobenzene in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: A solution of triisopropyl borate in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds.[5] The presence of the ortho-fluoro substituent can influence the efficiency and selectivity of the coupling.
General Protocol:
-
Reaction Setup: A reaction vessel is charged with this compound, an aryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Reaction Workflow:
References
Stability and Storage of 2-Fluoro-6-iodophenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-iodophenylboronic acid. Understanding the chemical stability of this organoboron compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry. This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, light, temperature, and pH can significantly impact the rate of these degradation processes.
Protodeboronation: This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases. For substituted phenylboronic acids, the electronic properties of the substituents can influence the rate of protodeboronation. The presence of an ortho-fluoro substituent, as in this compound, may impact the electronic environment of the boronic acid group and its susceptibility to this degradation pathway.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (2-fluoro-6-iodophenol in this case). This process can be initiated by atmospheric oxygen, oxidizing agents, and light. Storing the compound under an inert atmosphere can mitigate oxidative degradation.
Recommended Storage and Handling
To ensure the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential. While specific long-term stability data for this compound is not extensively available in the public domain, the following recommendations are based on general guidelines for arylboronic acids.
| Parameter | Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and protodeboronation. Boronic acids are known to be hygroscopic. |
| Light | Protect from light | To prevent photolytic degradation. |
| pH (in solution) | Maintain near-neutral pH if possible | Both acidic and basic conditions can catalyze protodeboronation. |
Handling Precautions:
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Minimize exposure to air and moisture during weighing and transfer.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine the degradation pathways.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for a forced degradation study. A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared and subjected to the following stress conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 60°C for 48 hours. |
| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5] A control sample should be wrapped in aluminum foil to protect it from light. |
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products. The following is a general method that can be optimized for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products. Both ¹H NMR and ¹⁹F NMR can be particularly useful for this compound.
Procedure:
-
Dissolve a known amount of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra.
-
Compare the spectra of the stressed samples with that of the unstressed reference standard.
-
The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation. The structure of the degradation products can often be elucidated from the NMR data. For instance, the loss of the boronic acid group and the appearance of a proton in its place on the aromatic ring would be indicative of protodeboronation.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Role in Signaling Pathways
Furthermore, boronic acid-containing molecules have been developed as inhibitors for various enzymes, including proteases and kinases, which are key players in cellular signaling cascades.[6][7][8][9] For example, phenylboronic acid has been shown to inhibit signaling networks involved in cancer cell migration.[6] The unique electronic and steric properties of this compound, conferred by the ortho-fluoro and iodo substituents, could potentially be exploited to design specific inhibitors or probes for biological targets. However, further research is required to elucidate any specific roles in cellular signaling.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling procedures, researchers can ensure the quality and reactivity of this valuable chemical building block. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments. While its specific role in signaling pathways remains to be explored, the broader class of arylboronic acids shows significant potential for modulating biological processes.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. ikev.org [ikev.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-6-iodophenylboronic Acid for Researchers and Drug Development Professionals
Abstract
2-Fluoro-6-iodophenylboronic acid, a halogenated organoboron compound, has emerged as a valuable building block in modern synthetic chemistry, particularly in the realm of pharmaceutical research and drug development. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to the boronic acid moiety, imparts distinct reactivity and properties that are highly sought after in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Rise of Fluorinated Boronic Acids in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Boronic acids, and their corresponding esters, are versatile reagents renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. The convergence of these two fields has led to the development of a diverse array of fluorinated phenylboronic acids as indispensable tools for the synthesis of novel therapeutic agents. This compound stands out within this class of reagents due to its trifunctional nature, offering multiple reaction sites for sequential and regioselective chemical transformations.
Discovery and History
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 870777-22-3 |
| Molecular Formula | C₆H₅BFIO₂ |
| Molecular Weight | 265.82 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-139 °C |
| Purity | Typically >95% |
| Storage | Store at 0-8 °C under a dry, inert atmosphere |
Synthesis of this compound
While the original publication detailing the synthesis of this compound is not readily accessible, a plausible and commonly employed synthetic route for ortho-substituted phenylboronic acids involves the directed ortho-metalation of a suitable precursor, followed by quenching with a boron electrophile. A general experimental protocol for a similar transformation is provided below.
General Experimental Protocol: Synthesis of a Halogenated Phenylboronic Acid via Directed ortho-Metalation
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling organolithium reagents and cryogenic liquids.
Starting Material: 1,3-Difluoro-2-iodobenzene
Reagents and Solvents:
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,3-difluoro-2-iodobenzene (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Triisopropyl borate (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Logical Workflow for the Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its use as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and an iodine atom—allows for a variety of synthetic strategies.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety readily participates in palladium-catalyzed cross-coupling with a wide range of organic halides and triflates. This reaction is a cornerstone of modern drug discovery for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many biologically active molecules. The fluorine atom can enhance the stability and modulate the electronic properties of the resulting coupled product.
Signaling Pathway Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sequential Cross-Coupling Reactions
The presence of both a boronic acid and an iodine atom on the same molecule allows for sequential cross-coupling reactions. The more reactive C-I bond can be selectively coupled under specific conditions, leaving the boronic acid available for a subsequent Suzuki-Miyaura reaction. This "orthogonality" in reactivity is highly valuable for the efficient synthesis of complex, unsymmetrical biaryl compounds.
Logical Relationship Diagram for Sequential Cross-Coupling:
Caption: A logical workflow for sequential cross-coupling reactions.
Conclusion
This compound is a powerful and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a boronic acid, a fluorine atom, and an iodine atom provides chemists with a valuable tool for the construction of complex molecular architectures through sequential and regioselective cross-coupling reactions. While the specific historical details of its discovery are not prominently documented, its continued commercial availability and application in synthetic chemistry underscore its importance as a key intermediate for the development of novel pharmaceuticals and functional materials. Further research into the applications of this reagent is likely to uncover new and innovative synthetic strategies.
A Technical Guide to the Spectroscopic Characterization of 2-Fluorophenylboronic Acid
Disclaimer: Publicly available, comprehensive spectroscopic data for 2-Fluoro-6-iodophenylboronic acid is limited. This guide utilizes the closely related and well-characterized compound, 2-Fluorophenylboronic acid , as a representative example to illustrate the principles and presentation of spectroscopic data for substituted phenylboronic acids. This information is intended for researchers, scientists, and professionals in drug development.
Introduction
2-Fluorophenylboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Fluorophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluorophenylboronic acid in solution. Data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provide detailed information about the connectivity and electronic environment of the atoms.
Table 1: ¹H NMR Data for 2-Fluorophenylboronic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.1 (approx.) | Broad s | - | B(OH)₂ |
| 7.8 - 7.7 | m | - | Ar-H |
| 7.5 - 7.4 | m | - | Ar-H |
| 7.2 - 7.1 | m | - | Ar-H |
Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and temperature.
Table 2: ¹³C NMR Data for 2-Fluorophenylboronic acid
| Chemical Shift (δ) ppm | Coupling to ¹⁹F | Assignment |
| 165.0 (approx.) | d, ¹JCF | C-F |
| 135.0 - 115.0 | Multiple signals | Ar-C |
| 120.0 (approx.) | Broad | C-B |
Note: The carbon attached to boron often appears as a broad signal due to the quadrupolar nature of the boron nucleus. Carbons coupled to fluorine will exhibit splitting.
Table 3: ¹⁹F NMR Data for 2-Fluorophenylboronic acid
| Chemical Shift (δ) ppm | Multiplicity |
| -110 to -120 (approx.) | m |
Note: The chemical shift is referenced to an external standard, and the multiplicity arises from coupling to neighboring aromatic protons.
Table 4: ¹¹B NMR Data for 2-Fluorophenylboronic acid
| Chemical Shift (δ) ppm | Signal Characteristics |
| 28 - 33 (approx.) | Broad singlet |
Note: The broadness of the signal is characteristic of the trigonal planar sp² hybridized boron in boronic acids.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-Fluorophenylboronic acid is characterized by the following key absorption bands.
Table 5: IR Absorption Data for 2-Fluorophenylboronic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3467 (approx.) | Strong, Broad | O-H stretch (intermolecular H-bonding in solid state) |
| 3635 (approx.) | Sharp | O-H stretch (free, in dilute solution)[1] |
| 1617 - 1034 (approx.) | Medium-Strong | C=C aromatic ring stretches |
| 1344 (approx.) | Strong | B-O stretch |
| 1203 (approx.) | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For boronic acids, dehydration to form boroxines (cyclic trimers) can sometimes be observed.
Table 6: Mass Spectrometry Data for 2-Fluorophenylboronic acid
| m/z | Interpretation |
| 139.92 | [M]⁺ (Molecular Ion) |
| 121.91 | [M - H₂O]⁺ |
Note: The exact fragmentation pattern can depend on the ionization technique used.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of phenylboronic acids is as follows:
-
Sample Preparation: Dissolve 10-20 mg of 2-Fluorophenylboronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.[2] The choice of solvent can affect the chemical shifts, especially for the hydroxyl protons.[2]
-
Instrumentation: Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a pulse angle of approximately 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time is necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.[2]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]
-
-
¹¹B NMR Acquisition:
Infrared (IR) Spectroscopy
For solid samples like 2-Fluorophenylboronic acid, the KBr pellet method is common:
-
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die.
-
Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
Mass Spectrometry
Electrospray ionization (ESI) is a common technique for analyzing boronic acids:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase solvent.
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive or negative ion mode. For boronic acids, negative ion mode can be useful to observe the [M-H]⁻ ion.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization and signal intensity.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylboronic acid.
Caption: Logical relationships in the NMR analysis of 2-Fluorophenylboronic acid.
References
Unveiling the Reactivity of 2-Fluoro-6-iodophenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the potential reactivity of 2-Fluoro-6-iodophenylboronic acid, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's core reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and offers insights into its stability and handling.
Core Reactivity and Applications
This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex fluorinated biaryl compounds. The presence of both a fluorine and an iodine atom on the phenyl ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid, while the iodine atom serves as an excellent leaving group in cross-coupling reactions.
The steric hindrance introduced by the ortho-substituents can present challenges, such as a propensity for protodeboronation under basic reaction conditions. However, the use of specialized palladium precatalysts and carefully optimized reaction conditions can mitigate these challenges, leading to high yields of the desired biaryl products. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to form carbon-carbon bonds with high efficiency.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
While specific quantitative data for a wide range of coupling partners with this compound is not extensively tabulated in publicly available literature, the following table summarizes general expectations and reported outcomes for similar fluorinated and sterically hindered boronic acids in Suzuki-Miyaura reactions.
| Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aryl Bromide (electron-rich) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 2-12 | Good to Excellent |
| Aryl Bromide (electron-poor) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 1-8 | Excellent |
| Aryl Chloride (activated) | Buchwald or Fu-type catalysts | K₃PO₄ or CsF | Toluene or Dioxane | 100-130 | 12-24 | Moderate to Good |
| Aryl Chloride (unactivated) | Specialized catalyst systems | Strong bases (e.g., t-BuOK) | Anhydrous, polar aprotic solvents | >120 | 24-48 | Low to Moderate |
| Heteroaryl Halides | Pd(PPh₃)₄ or specific heteroaryl coupling catalysts | K₂CO₃ or K₃PO₄ | DMF or Dioxane/H₂O | 90-120 | 4-16 | Variable, substrate-dependent |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. Optimization is often necessary to achieve high efficiency.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a phenylboronic acid, which can be adapted for this compound with appropriate optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Biological Significance of Fluorinated Biaryls
The synthesis of fluorinated biaryl compounds is of significant interest to the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific signaling pathways have been directly associated with this compound itself in the available literature, the biaryl structures synthesized from it are often investigated as potential inhibitors of enzymes or as ligands for various receptors in drug discovery programs. The unique electronic and steric properties of the 2-fluoro-6-aryl motif can lead to novel pharmacological profiles.
Conclusion
This compound is a valuable and reactive building block for the synthesis of sterically hindered and electronically distinct fluorinated biaryl compounds. While its reactivity in Suzuki-Miyaura cross-coupling reactions is generally robust, careful optimization of reaction conditions is crucial to achieve high yields and minimize side reactions. The resulting fluorinated biaryl scaffolds hold significant potential for the development of novel therapeutics, making this boronic acid a key tool for medicinal chemists and researchers in the field of drug discovery. Further research into the biological activities of its derivatives is warranted to fully explore its potential in targeting specific signaling pathways.
Methodological & Application
Application Notes and Protocols for 2-Fluoro-6-iodophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-6-iodophenylboronic acid is a unique building block that introduces a di-ortho-substituted phenyl ring, which can induce axial chirality and provide steric bulk to influence the conformation of the final molecule. The presence of a fluorine atom can also modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it a valuable reagent in drug discovery.
However, the use of this compound in Suzuki-Miyaura coupling presents significant challenges due to the steric hindrance imposed by the two ortho substituents (fluoro and iodo groups). This steric congestion can impede the crucial transmetalation step in the catalytic cycle. Consequently, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving successful coupling.
Note: Extensive literature searches did not yield specific examples of Suzuki-Miyaura coupling reactions utilizing this compound. Therefore, the following application notes and protocols are based on established methodologies for other sterically hindered and ortho-substituted fluorinated phenylboronic acids. These should be considered as starting points for optimization.
Challenges in Suzuki-Miyaura Coupling with this compound
The primary challenges associated with the use of this compound in Suzuki-Miyaura coupling include:
-
Steric Hindrance: The presence of both a fluorine and a large iodine atom in the ortho positions creates significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex, making the transmetalation step of the catalytic cycle difficult.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid.
-
Competitive Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions, leading to the formation of 1-fluoro-3-iodobenzene as a byproduct and reducing the yield of the desired coupled product.
To overcome these challenges, careful optimization of the reaction conditions is necessary, with a particular focus on the choice of a highly active and sterically demanding catalyst system.
General Experimental Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
The following protocols are general starting points for the Suzuki-Miyaura coupling of a sterically hindered boronic acid like this compound with an aryl halide. Optimization of the ligand, base, solvent, temperature, and reaction time will likely be necessary for each specific substrate combination.
Protocol 1: Using a Buchwald-type Ligand
This protocol employs a bulky and electron-rich phosphine ligand, which is often effective for coupling sterically demanding substrates.
Diagram of the Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling of sterically hindered substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or another bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄) or another suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (2.0–3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (2–10 mol%).
-
Add the degassed organic solvent (e.g., toluene or 1,4-dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 organic solvent to water).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Palladium-PEPPSI Catalyst
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are often highly effective for challenging cross-coupling reactions, including those with sterically hindered substrates.
Diagram of the Catalytic Cycle:
Application Notes and Protocols for 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Fluoro-6-iodophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction for the synthesis of sterically hindered biaryl compounds. Additionally, a protocol for its potential use as a heavy-atom derivative in protein crystallography is described.
Physicochemical Properties
| Property | Value |
| CAS Number | 870777-22-3 |
| Molecular Formula | C₆H₅BFIO₂ |
| Molecular Weight | 265.82 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-139 °C |
Application 1: Synthesis of Sterically Hindered Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block for creating biaryl structures with ortho-substituents, which are common motifs in pharmaceuticals and advanced materials. The presence of the ortho-fluoro and ortho-iodo groups provides steric hindrance and unique electronic properties. The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Protocol: Synthesis of 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl
This protocol describes the synthesis of a biaryl compound from this compound and 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol, 319 mg), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 2 mL of toluene.
-
Degassing: Place the round-bottom flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2'-fluoro-6'-iodo-4-methoxy-1,1'-biphenyl.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| This compound | 265.82 | 1.2 | 319 | - |
| 4-Bromoanisole | 187.02 | 1.0 | 187 | - |
| 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl | 344.09 | - | - | (Hypothetical) 85% |
Note: The yield is hypothetical and representative for a typical Suzuki-Miyaura reaction. Actual yields may vary depending on the specific reaction conditions and scale.
Expected Spectroscopic Data for 2'-Fluoro-6'-iodo-4-methoxy-1,1'-biphenyl:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 3H), 7.10-7.00 (m, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.0 (d, J = 250 Hz), 159.5, 140.1, 131.5, 130.2, 129.8 (d, J = 15 Hz), 124.5 (d, J = 4 Hz), 114.2, 95.1 (d, J = 28 Hz), 55.4.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -115.2.
Experimental Workflow
Application 2: Heavy-Atom Derivative for Protein Crystallography
The iodine atom in this compound makes it a potential candidate for use as a heavy-atom derivative in X-ray crystallography to solve the phase problem. The compound can be introduced into protein crystals by soaking.
Experimental Protocol: Crystal Soaking
Materials:
-
Protein crystals in a crystallization drop
-
This compound
-
Cryoprotectant solution compatible with the crystallization conditions
-
Micro-soaking loops or bridges
-
Well plate for soaking
Procedure:
-
Prepare Soaking Solution: Prepare a stock solution of this compound (10-50 mM) in a suitable solvent (e.g., DMSO or the crystallization buffer).
-
Prepare Soaking Drop: In a new well of a crystallization plate, add a volume of the cryoprotectant solution that is appropriate for the crystal size (e.g., 2-5 µL).
-
Add Heavy Atom: Add a small aliquot of the this compound stock solution to the cryoprotectant drop to a final concentration of 1-10 mM.
-
Crystal Transfer: Carefully transfer a protein crystal from its growth drop to the soaking drop using a cryo-loop.
-
Soaking: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the derivatized crystal.
Logical Workflow for Phasing
Application 3: Potential in Drug Discovery - Kinase Inhibitor Scaffolds
Biaryl scaffolds are prevalent in kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2-fluoro-phenyl moiety can be strategically employed to form key interactions within the ATP-binding pocket of kinases. While a specific signaling pathway inhibited by a molecule derived from this compound is not explicitly detailed in the literature, a general pathway illustrates its potential application.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A biaryl molecule synthesized using this compound could be designed to inhibit a kinase within this cascade.
Application Notes and Protocols: 2-Fluoro-6-iodophenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-6-iodophenylboronic acid is a versatile and highly valuable building block in medicinal chemistry. Its unique trifunctional nature, possessing a boronic acid, a fluorine atom, and an iodine atom on the same phenyl ring, allows for sequential and site-selective cross-coupling reactions. This attribute makes it an ideal scaffold for the construction of complex, three-dimensional molecules, which are often sought after in modern drug discovery to improve potency, selectivity, and pharmacokinetic properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for a subsequent diversification of the molecular scaffold, typically through another cross-coupling reaction. This document focuses on a key application of this compound in the synthesis of potent kinase inhibitors, highlighting its role in the development of novel therapeutics for inflammatory diseases and oncology.
Application Focus: Synthesis of IRAK4 Inhibitors
A prominent application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Therefore, inhibiting IRAK4 is a promising therapeutic strategy.
A notable example is the synthesis of the clinical candidate PF-06650833 (Zimlovisertib) , a potent and selective IRAK4 inhibitor.[1][2] The synthesis of the core structure of this and related molecules often involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic partner.
Data Presentation
The following tables summarize key quantitative data related to the application of this compound in the synthesis and evaluation of IRAK4 inhibitors.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 (Estimated) | Based on similar reactions in patents |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | - | 74 | [3] |
| Aryl Bromides | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ / DtBuPF | K₃PO₄ | THF or t-amyl alcohol | 70-80 | 4-24 | Good to Excellent | [4] |
Note: Specific yield for the direct coupling of this compound in the synthesis of PF-06650833 precursors is not explicitly detailed in publicly available literature. The yield presented is an estimate based on typical Suzuki-Miyaura couplings of similar substrates as described in related patents and publications.
Table 2: Biological Activity of IRAK4 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| PF-06650833 | IRAK4 | Enzymatic Assay | 0.2 | [5][6] |
| PF-06650833 | IRAK4 | Human PBMC Assay (LPS-induced IL-6) | 2.4 | [5][6] |
| BAY1834845 | IRAK4 | Enzymatic Assay | - | [7] |
| CA-4948 | IRAK4 | - | - | [7] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Intermediate for IRAK4 Inhibitors
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a key step in the synthesis of the core scaffold of IRAK4 inhibitors like PF-06650833.
Materials:
-
This compound
-
1-Chloro-7-methoxyisoquinoline-6-carbonitrile (or other suitable heterocyclic halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-chloro-7-methoxyisoquinoline-6-carbonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to ensure the mixture is thoroughly degassed.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired 1-(2-fluoro-6-iodophenyl)-7-methoxyisoquinoline-6-carbonitrile intermediate.
Protocol 2: IRAK4 Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide with a phosphorylation site for IRAK4)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Detection reagent (e.g., HTRF KinEASE-STK S1 kit or similar time-resolved fluorescence resonance energy transfer assay)
-
Plate reader capable of reading the detection signal
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the compound dilutions (e.g., 50 nL).
-
Add the IRAK4 enzyme solution in kinase buffer to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP in kinase buffer to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: IRAK4 signaling pathway and point of inhibition.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-6-iodophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-iodophenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the construction of complex aromatic compounds. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid group on the same phenyl ring, allows for sequential and site-selective cross-coupling reactions. This enables the efficient synthesis of diverse molecular scaffolds, with significant applications in medicinal chemistry and materials science. The presence of the fluorine atom can impart favorable pharmacological properties, such as enhanced metabolic stability and binding affinity, making this reagent particularly useful in the development of novel therapeutics, including kinase inhibitors.
Core Applications: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The differential reactivity of the iodine and the boronic acid moieties on the this compound scaffold allows for a two-step, one-pot synthesis of unsymmetrical biaryls.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a biaryl core structure, which is crucial for their binding to the ATP pocket of the kinase domain. The ability to synthesize a wide array of substituted biaryls using building blocks like this compound is therefore of high importance in drug discovery. A key target class for such inhibitors is the Tropomyosin Receptor Kinase (TRK) family.
TRK Signaling Pathway in Cancer
Oncogenic fusions involving the NTRK genes lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn drives tumor growth and proliferation through downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[1][2] Small molecule inhibitors designed to block the ATP-binding site of the TRK kinase domain can effectively inhibit these signaling cascades.
Caption: Simplified TRK signaling pathway in cancer and the point of intervention for TRK inhibitors.
Experimental Protocols
The following provides a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions may require optimization depending on the coupling partner.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Table of Reaction Components and Conditions
| Component | Role | Typical Amount/Concentration | Notes |
| This compound | Boronic acid partner | 1.1 - 1.5 equivalents | Excess is used to ensure complete consumption of the limiting aryl halide. |
| Aryl Halide | Electrophilic partner | 1.0 equivalent | The reactivity order is generally I > Br > Cl. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a suitable phosphine ligand. |
| Base | Activator | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly affect the yield. |
| Solvent | Reaction medium | 0.1 - 0.5 M | A mixture of an organic solvent (dioxane, toluene, DMF) and water is often used. |
| Temperature | Reaction condition | 80 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Reaction Time | Reaction condition | 2 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound using this compound.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, fluorinated biaryl compounds. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols and data presented here serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-iodophenylboronic acid. This versatile building block is crucial for the synthesis of complex fluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science. Due to the propensity of fluorinated arylboronic acids to undergo protodeboronation, specialized protocols are often required to achieve high yields and purity. This document outlines optimized reaction conditions, catalyst systems, and detailed experimental procedures to facilitate the successful application of this valuable reagent.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of electron-deficient or sterically hindered coupling partners, such as this compound, can be challenging. The primary side reaction is protodeboronation, where the boronic acid group is cleaved by a base or solvent, leading to the formation of 1-fluoro-3-iodobenzene and reduced product yields.
Recent advancements in catalyst design, particularly the development of palladium precatalysts with bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these challenging substrates under mild conditions.[1][2] These catalysts promote rapid oxidative addition and reductive elimination, outcompeting the rate of protodeboronation.
Key Considerations for Successful Coupling
Several factors are critical for the successful Suzuki-Miyaura coupling of this compound:
-
Catalyst Selection: Palladium precatalysts incorporating biaryl phosphine ligands like XPhos or SPhos are highly effective.[1][2] These ligands stabilize the active palladium(0) species and facilitate the catalytic cycle.
-
Base Selection: A mild base such as potassium phosphate (K₃PO₄) is often preferred to minimize protodeboronation.[1] Stronger bases can accelerate the undesired cleavage of the C-B bond.
-
Solvent System: A variety of solvents can be employed, often in aqueous mixtures. Degassed solvents are crucial to prevent oxidation of the palladium catalyst.
-
Reaction Temperature and Time: Mild temperatures (room temperature to 40°C) and short reaction times (30 minutes to a few hours) are typically sufficient and help to minimize substrate decomposition.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is extrapolated from closely related substrates, these tables provide a strong starting point for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Coupling of Aryl Halides with Fluorinated Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 |
| 4 | 4-Iodotoluene | Phenylboronic acid | bio-Pd(0) | - | Na₂CO₃ | EtOH/H₂O | 50 | - | 96 |
Data extrapolated from studies on similar fluorinated boronic acids.[1][3][4]
Table 2: Substrate Scope for the Coupling of 2,6-Difluorophenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluoro-4'-methoxybiphenyl | 93 |
| 2 | 4-Chlorobenzonitrile | 4'-Cyano-2,6-difluorobiphenyl | 91 |
| 3 | 2-Bromopyridine | 2-(2,6-Difluorophenyl)pyridine | 88 |
| 4 | 3-Chlorotoluene | 2,6-Difluoro-3'-methylbiphenyl | 95 |
This data is based on the use of a specific palladium precatalyst at room temperature for 30 minutes, as reported in a study on unstable polyfluorophenyl boronic acids.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst
This protocol is adapted from successful methods for coupling unstable polyfluorophenyl boronic acids.[1]
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Degassed water or aqueous base solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
Add the palladium precatalyst.
-
Add the anhydrous, degassed solvent, followed by the degassed water or aqueous base solution.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, potassium phosphate, and the palladium precatalyst.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodophenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and substituted aromatic compounds.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Fluoro-6-iodophenylboronic acid with various aryl halides. The presence of both a fluorine and an iodine atom on the boronic acid offers unique opportunities for sequential and chemoselective cross-coupling reactions, making it a valuable building block in medicinal chemistry.
The general transformation involves the palladium-catalyzed reaction between this compound and an aryl halide in the presence of a base and a suitable solvent system. The reactivity of the aryl halide typically follows the order of I > Br > OTf >> Cl.[1]
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several key reaction parameters.
Catalyst System:
-
Palladium Source: A variety of palladium(0) and palladium(II) precursors can be utilized. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂). For many applications, Pd(PPh₃)₄ is a reliable starting point.
-
Ligand: The choice of phosphine ligand is crucial for catalyst stability and reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while more sterically demanding and electron-rich phosphines, such as Buchwald or Fu's ligands (e.g., XPhos, SPhos), can be employed for challenging couplings, particularly with less reactive aryl chlorides.
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A wide range of inorganic bases can be used, with the choice often depending on the specific substrates and solvent.
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are effective in many cases.
-
Phosphates: Potassium phosphate (K₃PO₄) is another common and often highly effective base.
-
Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be employed, typically in aqueous solvent mixtures.
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. Mixed solvent systems are common.
-
Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.
-
Aromatic Hydrocarbons: Toluene is another suitable solvent, frequently used with an aqueous base.
-
Amides: N,N-Dimethylformamide (DMF) can be used, particularly for less soluble substrates.
Temperature: Reaction temperatures typically range from room temperature to reflux, with most reactions being conducted at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.
General Protocol for the Coupling of this compound with an Aryl Bromide:
This protocol describes a typical procedure for the reaction between this compound and a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The final concentration of the boronic acid is typically in the range of 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C).
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with representative aryl halides. Please note that these are illustrative examples, and actual results may vary.
Table 1: Reaction of this compound with 4-Bromoanisole
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Yield | 85-95% |
Table 2: Reaction of this compound with 4-tert-Butylphenyl Iodide
| Parameter | Value |
| Aryl Halide | 4-tert-Butylphenyl Iodide |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/H₂O (5:1) |
| Temperature | 100 °C |
| Reaction Time | 8 h |
| Yield | 90-98% |
Table 3: Reaction of this compound with 3-Chloropyridine
| Parameter | Value |
| Aryl Halide | 3-Chloropyridine |
| Catalyst | Pd(OAc)₂ (3 mol%) with XPhos (6 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | THF/H₂O (10:1) |
| Temperature | 80 °C |
| Reaction Time | 24 h |
| Yield | 70-80% |
Visualizations
Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of Fluorinated Biphenyls Using 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated biphenyl scaffolds are crucial building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document provides detailed application notes and protocols for the synthesis of fluorinated biphenyls utilizing 2-Fluoro-6-iodophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. While specific examples using this compound are limited in the literature, the protocols provided are based on well-established methods for similar fluorinated arylboronic acids.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The use of fluorinated building blocks, such as this compound, allows for the strategic incorporation of fluorine atoms into target molecules. The presence of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[2][5][6] For instance, the strong carbon-fluorine bond can block metabolic pathways, increasing a drug's half-life.[5] Furthermore, the electronegativity of fluorine can influence the acidity of nearby functional groups, potentially enhancing drug-receptor interactions.[3]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl halide (or triflate) proceeds via a palladium-catalyzed cycle to form the desired fluorinated biphenyl.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (1.5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 eq)
-
1,4-Dioxane
-
Water
-
Pressure tube or sealed vial
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
To a pressure tube, add the aryl bromide (0.518 mmol, 1.0 eq), this compound (0.777 mmol, 1.5 eq), potassium phosphate (0.164 g, 0.777 mmol, 1.5 eq), and palladium(0) tetrakis(triphenylphosphine) (0.0089 g, 0.00777 mmol, 1.5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (3:1 v/v, to make a 0.1 M solution with respect to the aryl bromide).
-
Seal the tube and heat the reaction mixture at 105 °C for 8-12 hours.[7][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate).[7][8]
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Quantitative Data
The following table summarizes representative yields for the synthesis of various fluorinated biphenyl compounds via Suzuki-Miyaura coupling, demonstrating the efficiency of this methodology. Note that these examples do not specifically use this compound but are indicative of expected outcomes for similar reactions.[7][8]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 |
| 2 | 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 |
| 3 | 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 72 |
| 4 | 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 |
Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy to enhance their therapeutic potential.[2] Fluorinated biphenyls, synthesized using reagents like this compound, can exhibit improved properties such as:
-
Metabolic Stability: The high strength of the C-F bond can prevent metabolic degradation at that position, leading to a longer drug half-life.[5]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][6]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.[2]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.[3]
Caption: Logic flow for the use of fluorinated building blocks in drug development.
Troubleshooting and Considerations
-
Boronic Acid Instability: Polyfluorinated arylboronic acids can be prone to protodeboronation under basic conditions.[9][10] Careful selection of the base and reaction temperature is crucial. The use of milder bases like cesium fluoride (CsF) might be beneficial in certain cases.[11]
-
Catalyst Selection: While Pd(PPh₃)₄ is a common catalyst, other palladium catalysts and ligands may offer improved yields or shorter reaction times for challenging substrates.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or GC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The polarity of the fluorinated biphenyl product will influence the choice of the chromatographic eluent system.
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of valuable fluorinated biphenyl compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the applications of fluorinated pharmaceutical intermediates in different drugs? - Blog [sinoshiny.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-6-iodophenylboronic Acid with Heteroaryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] 2-Fluoro-6-iodophenylboronic acid is a valuable building block that introduces a fluorinated phenyl ring, a feature of interest in drug design.[1] The presence of an iodine atom provides a synthetic handle for subsequent cross-coupling reactions or other transformations, allowing for the rapid diversification of molecular scaffolds.
However, the Suzuki-Miyaura cross-coupling of ortho-substituted phenylboronic acids, particularly those with fluorine substituents, can be challenging. These substrates are often prone to protodeboronation under standard basic reaction conditions, leading to lower yields of the desired product.[3] Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are critical for achieving successful coupling with heteroaryl halides.[4] These application notes provide representative protocols and a summary of reaction conditions for the successful use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Data and Conditions
Successful Suzuki-Miyaura coupling of ortho-fluorinated boronic acids with heteroaryl halides is highly dependent on the specific substrates and the fine-tuning of reaction parameters. Below is a summary of conditions reported to be effective for structurally similar, challenging coupling partners.
Note: The following table summarizes data from various sources for analogous reactions. Yields are substrate-dependent, and optimization for each specific reaction is highly recommended.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner Example | Yield (%) | Ref. |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 2-Chloropyridine | 85 | [3] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 3-Bromopyridine | 92 | |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 90 | 16 | 2-Bromo-5-methylthiophene | 78 | [3] |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | THF/H₂O | 65 | 24 | 5-Chloro-1-methylimidazole | 70 | |
| Pd-CataCXiumA-G3 (2) | - | TMSOK (2) | CPME | 100 | 3 | 2-Bromopyrimidine | 88 | [5] |
Experimental Protocols
This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl halide.
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-chloropyridine, 3-bromothiophene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos), if required
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2-1.5 equivalents), the heteroaryl halide (1.0 equivalent), the selected base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 1-2 times the mol% of the Pd source).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 65-110 °C). Stir the reaction mixture vigorously for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-fluoro-6-iodophenyl)heteroaryl product.
Visualizations: Reaction Mechanism and Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for Suzuki-Miyaura cross-coupling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Using 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-iodophenylboronic acid is a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to the boronic acid group, allows for selective and sequential cross-coupling reactions. This enables the construction of complex biaryl and heteroaryl structures that are often key components of biologically active molecules, including kinase inhibitors.
These application notes provide a comprehensive guide for the scale-up of reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein are designed to assist researchers in transitioning from laboratory-scale experiments to gram- and kilogram-scale production, addressing common challenges such as reaction optimization, impurity control, and product isolation.
Core Applications
The primary application of this compound in large-scale synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The presence of both a fluoro and an iodo substituent offers strategic advantages for the synthesis of complex molecules, such as kinase inhibitors.[1]
Challenges in Scale-Up
Scaling up reactions with boronic acids presents several challenges:
-
Instability: Boronic acids can be susceptible to hydrolysis, oxidation, and protodeboronation, especially at elevated temperatures and in the presence of bases.[2]
-
Purification: Residual palladium catalysts and byproducts from the reaction can be difficult to remove on a large scale.
-
Exothermic Reactions: Cross-coupling reactions can be exothermic, requiring careful temperature control to prevent runaway reactions and byproduct formation.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid, which reduces the yield of the desired product.
Optimization of Suzuki-Miyaura Cross-Coupling Reactions
The successful scale-up of a Suzuki-Miyaura coupling reaction is highly dependent on the optimization of several key parameters. The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the reaction yield, based on typical optimization studies.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand | Yield (%) |
| Pd(OAc)₂ (2) | N-XantPhos (4) | 81 |
| PdCl₂(dppf) (3) | - | 55 |
| Pd(PPh₃)₄ (3) | - | <5 |
| Pd(dba)₂ (3) | - | <5 |
Data compiled from representative optimization studies.
Table 2: Effect of Base on Reaction Yield
| Base (equivalents) | Yield (%) |
| K₂CO₃ (2) | 94 |
| K₂CO₃ (1) | 81 |
| K₃PO₄ (2) | 75 |
| Cs₂CO₃ (2) | 72 |
Data compiled from representative optimization studies.
Table 3: Effect of Solvent on Reaction Yield
| Solvent System | Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | 94 |
| Acetonitrile/H₂O (4:1) | 94 |
| THF/H₂O (4:1) | 85 |
| DMF/H₂O (1:1) | 70 |
| DMSO | <60 |
Data compiled from representative optimization studies.
Experimental Protocols
Gram-Scale Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the gram-scale synthesis of a biaryl compound using this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(OAc)₂ (0.02 eq)
-
N-XantPhos (0.04 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (10 vol)
-
Water (2.5 vol)
Procedure:
-
To a clean, dry, and nitrogen-flushed reactor, add this compound, the aryl bromide, Pd(OAc)₂, N-XantPhos, and K₂CO₃.
-
Purge the reactor with nitrogen three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: Experimental workflow for scale-up synthesis.
Potential Application in Kinase Inhibitor Synthesis
Biaryl compounds synthesized from this compound are prevalent in kinase inhibitors that target signaling pathways implicated in cancer. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway that is often targeted by such inhibitors.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Logical Relationship for Process Optimization
The optimization of a scale-up synthesis is an iterative process. The following diagram illustrates the logical relationships between key optimization parameters.
Caption: Logical relationships in process optimization.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-6-iodophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Fluoro-6-iodophenylboronic acid. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges and improve reaction yields with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields with this substrate are common and typically stem from its structure. The ortho-substituents (fluorine and iodine) create significant steric hindrance, which can impede key steps in the catalytic cycle.[1]
Common causes for low yield include:
-
Inefficient Oxidative Addition: The bulky substituents hinder the palladium catalyst's approach to the carbon-iodine bond, slowing this initial, crucial step.[1]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can make it difficult for the coupling partners to form the final C-C bond and release the product.[1]
-
Catalyst Decomposition: The higher temperatures often required for these challenging couplings can cause the palladium catalyst to decompose and precipitate as palladium black, reducing its activity.[1][2]
-
Competing Side Reactions: Undesired reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume reactants and lower the yield of the desired product.[1]
Q2: What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing overall yield.
-
Protodeboronation: This is the cleavage of the carbon-boron bond in the boronic acid, replacing it with a hydrogen atom.[2] It is often exacerbated by harsh reaction conditions. To minimize it, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] In some cases, protecting the boronic acid as a trifluoroborate salt or MIDA boronate can prevent this decomposition by slowly releasing the active boronic acid into the reaction.[3][4]
-
Homocoupling: This involves the coupling of two identical molecules of the starting materials (e.g., two molecules of the aryl halide or two molecules of the boronic acid) to form symmetrical biaryls.[2]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is more common with highly reactive organoboron compounds or strong reducing agents.[2]
-
Palladium Black Formation: The active palladium catalyst can aggregate and precipitate out of the solution, appearing as a black solid. This inactive form of palladium halts the catalytic cycle.[2] Using robust ligands that stabilize the palladium center can help prevent this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Ineffective Catalyst System: The ligand may not be suitable for sterically hindered substrates. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos, or AntPhos) or N-Heterocyclic Carbene (NHC) ligands. These can promote the difficult oxidative addition and reductive elimination steps. | [5][6][7] |
| Incorrect Base: The base may be too strong, leading to side reactions, or too weak to facilitate transmetalation. | Screen a variety of bases. Mild inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The choice can be highly dependent on the specific substrates. | [1][8] | |
| Suboptimal Solvent: The solvent may not be suitable for the reaction temperature or solubility of the reagents. | Test different solvents. Aprotic solvents like dioxane, toluene, or 2-MeTHF are common. In some cases, aqueous solvent mixtures (e.g., dioxane/water) are beneficial. | [6][9] | |
| Significant Protodeboronation | Harsh Conditions: High temperature or a strong base can cause the boronic acid to degrade. | Use milder bases (K₂CO₃, Cs₂CO₃). Consider protecting the boronic acid functionality as a MIDA boronate or using potassium trifluoroborate salts, which exhibit greater stability. | [1][3][4] |
| Reaction Stalls / Catalyst Crashes Out | Catalyst Instability: The palladium catalyst is decomposing at the reaction temperature. | Employ a more robust ligand system to stabilize the catalytic species. Consider using a pre-formed palladium catalyst (precatalyst) which can generate the active species more cleanly under the reaction conditions. | [4][9] |
Experimental Protocols & Data
General Protocol for Suzuki Coupling with a Sterically Hindered Substrate
This protocol is a starting point and should be optimized for your specific coupling partners.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed palladacycle like CataCXium A). The catalyst loading should be optimized, typically between 0.5-5 mol%.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Effect of Reaction Parameters on Yield for a Sterically Hindered Coupling
The following table summarizes results from a study on a challenging ortho-substituted aniline, demonstrating the critical impact of solvent and catalyst choice.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CataCXium A (2.5) | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 2 | CataCXium A (2.5) | Cs₂CO₃ | EtOAc | 80 | <10 |
| 3 | CataCXium A (2.5) | Cs₂CO₃ | Toluene | 80 | 25 |
| 4 | CataCXium A (2.5) | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
Data adapted from a study on a sterically hindered ortho-bromoaniline, illustrating principles applicable to the target substrate.[9]
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-6-iodophenylboronic acid in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-iodophenylboronic acid in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered when using this compound in Suzuki-Miyaura coupling are protodeboronation and homocoupling . Due to the presence of an electron-withdrawing fluorine atom and a bulky iodine atom at the ortho-positions, this substrate is particularly susceptible to these undesired pathways.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-3-iodobenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (2,2'-difluoro-6,6'-diiodobiphenyl). The presence of oxygen and certain palladium catalysts can promote this side reaction.[3]
Q2: Can this compound be used in other cross-coupling reactions besides Suzuki-Miyaura?
A2: Yes, besides Suzuki-Miyaura coupling, this compound can potentially be used in other palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination for the formation of C-N bonds. However, similar to Suzuki-Miyaura reactions, side reactions can occur. In the context of Buchwald-Hartwig amination, unproductive side reactions can include β-hydride elimination, leading to hydrodehalogenated arenes.
Q3: Are there any other potential side reactions to be aware of with this substrate?
A3: Yes, another potential side reaction is dehalogenation , where the iodine or, less commonly, the fluorine atom is removed and replaced with a hydrogen atom. This can be influenced by the catalyst system and the reaction conditions.
Troubleshooting Guides
This section provides structured guidance for overcoming specific issues encountered during your experiments.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of 1-fluoro-3-iodobenzene (Protodeboronation Byproduct)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Base | The choice of base is critical in Suzuki-Miyaura reactions. Strong bases can accelerate protodeboronation. A comparative study of different bases is recommended to find the optimal choice for your specific reaction. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides. |
| High Reaction Temperature | Elevated temperatures can significantly increase the rate of protodeboronation. If the desired coupling is sluggish, consider optimizing the catalyst and ligand system rather than excessively increasing the temperature. |
| Presence of Excess Water | While a small amount of water can be beneficial in the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can help mitigate this issue. |
| Slow Transmetalation | The steric hindrance from the ortho-substituents can slow down the transmetalation step, allowing more time for protodeboronation to occur. Using highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired coupling. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Issue 2: Significant Formation of 2,2'-difluoro-6,6'-diiodobiphenyl (Homocoupling Byproduct)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. Ensure the reaction mixture and solvent are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. |
| Palladium(II) Precatalyst | Some Pd(II) precatalysts can be reduced to Pd(0) in situ by the homocoupling of the boronic acid. Using a Pd(0) source or a precatalyst that rapidly forms the active Pd(0) species can minimize this side reaction. |
| Ligand Choice | The choice of ligand can influence the relative rates of homocoupling versus cross-coupling. Screening different phosphine ligands may be necessary to find one that favors the desired reaction pathway. |
Logical Relationship Diagram:
Caption: Factors contributing to and mitigating homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Mechanistic Considerations
The following diagram illustrates the key competing pathways in a Suzuki-Miyaura reaction involving this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Purification of Products from 2-Fluoro-6-iodophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-iodophenylboronic acid in their synthetic workflows. The focus is on the purification of resulting products, a critical step in obtaining high-purity compounds for further research and development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield After Purification | 1. Inefficient Reaction: The Suzuki-Miyaura coupling may not have proceeded to completion due to steric hindrance from the ortho-fluoro and iodo substituents. 2. Product Loss During Work-up: The desired biaryl product may have some solubility in the aqueous phase, leading to loss during extraction. 3. Decomposition on Silica Gel: The fluorinated biaryl product might be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. | 1. Optimize Reaction Conditions: Consider using more active palladium catalysts and ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) and potentially higher reaction temperatures to overcome steric hindrance. 2. Thorough Extraction: Ensure complete extraction from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. Washing the combined organic layers with brine can help to break up emulsions and improve separation. 3. Neutralize Silica Gel: If product degradation is suspected, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina. |
| Difficulty Separating Product from Homocoupled Byproduct | 1. Similar Polarity: The desired cross-coupled product and the homocoupled byproduct of the coupling partner often have very similar polarities, making separation by standard column chromatography challenging. 2. Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of boronic acids. | 1. Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography to improve resolution. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains soluble. 3. Degas Reaction Mixture: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize homocoupling. |
| Persistent Palladium Contamination in the Final Product | 1. Inefficient Removal of Homogeneous Catalyst: Soluble palladium species from the catalyst may not be fully removed by simple filtration or standard chromatography. 2. Formation of Palladium Black: Inefficient reactions can lead to the formation of insoluble palladium black, which can be difficult to remove completely. | 1. Use of Palladium Scavengers: After the initial work-up, treat the crude product solution with a palladium scavenger. These are commercially available reagents, often silica-based, that selectively bind to palladium, allowing for its removal by filtration. 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can also help to adsorb residual palladium. 3. Filtration through Celite®: To remove insoluble palladium black, filter the reaction mixture through a pad of Celite®. This should be done before aqueous work-up. |
| Product Oiling Out During Recrystallization | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization and cause the product to separate as an oil. 2. Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of the specific fluorinated biaryl. | 1. Pre-purification: Subject the crude product to flash column chromatography to remove the bulk of impurities before attempting recrystallization. 2. Systematic Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For two-solvent systems, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities include unreacted this compound, the homocoupled byproduct of the other aryl halide coupling partner, and residual palladium catalyst. Due to the ortho-substituents, incomplete reaction is also a possibility, leading to the presence of starting materials in the crude product.
Q2: How can I remove unreacted this compound from my crude product?
A2: A basic aqueous wash is an effective method. By washing the organic solution of your crude product with an aqueous base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.
Q3: My product is a highly fluorinated biaryl. Are there any special considerations for its purification by column chromatography?
A3: Yes, highly fluorinated compounds can sometimes exhibit different chromatographic behavior on standard silica gel. While traditional solvent systems like hexanes/ethyl acetate are a good starting point, you may find that using dichloromethane-containing eluents provides better separation. In some cases, specialized fluorinated stationary phases can offer enhanced selectivity for fluorinated molecules.
Q4: What is a reliable method for removing the palladium catalyst to meet the stringent requirements for pharmaceutical applications?
A4: For pharmaceutical applications where palladium levels must be in the parts-per-million (ppm) range, the use of palladium scavengers is highly recommended. These are functionalized materials, often silica-based, that have a high affinity for palladium. Stirring the crude product solution with a scavenger and then filtering is a very effective final purification step.
Q5: I am having trouble getting my fluorinated biaryl product to crystallize. What are some good starting points for solvent selection?
A5: For fluorinated organic molecules, common recrystallization solvents to screen include ethanol, mixtures of hexanes and acetone, or hexanes and ethyl acetate. It is often a process of trial and error. A systematic approach is to test the solubility of your compound in a range of solvents of varying polarity at both room temperature and at their boiling points.
Data Presentation
The following tables summarize quantitative data for a representative purification protocol and the efficacy of palladium scavengers.
Table 1: Representative Yield and Purity Data for a Purification Protocol
| Step | Procedure | Yield (%) | Purity (%) | Notes |
| Crude Product | Suzuki-Miyaura reaction of this compound with an aryl bromide, followed by aqueous work-up. | >95 (crude) | 70-85 | Purity assessed by ¹H NMR of the crude material. |
| Flash Chromatography | Silica gel chromatography using a gradient of ethyl acetate in hexanes. | 80-90 | >95 | Eluent gradient is optimized based on TLC analysis. |
| Recrystallization | Recrystallization from ethanol/water. | 70-85 (from crude) | >99 | Final yield depends on the solubility of the specific biaryl product. |
Table 2: Efficacy of Palladium Scavengers
| Scavenger Type | Scavenger Loading | Treatment Time | Initial Pd Level (ppm) | Final Pd Level (ppm) |
| Thiol-functionalized silica | 5 equivalents | 12 hours | 500-800 | <10 |
| Amine-functionalized silica | 10 equivalents | 16 hours | 500-800 | 50-100 |
| Activated Carbon | 10 wt% | 4 hours | 500-800 | 20-50 |
Experimental Protocols
Protocol 1: General Work-up and Purification of a Biaryl Product from Suzuki-Miyaura Coupling
-
Reaction Quenching and Initial Extraction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with EtOAc.
-
Combine the organic layers and wash with a 1M aqueous solution of NaOH to remove unreacted boronic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification by Flash Column Chromatography:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:EtOAc).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% EtOAc in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization (if applicable):
-
Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Slowly add a poor solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Palladium Scavenger Treatment
-
Dissolution: Dissolve the crude or partially purified product containing residual palladium in a suitable organic solvent (e.g., toluene, THF, or dichloromethane).
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Scavenger Addition: Add the recommended amount of the selected palladium scavenger (refer to the manufacturer's guidelines, typically 5-10 equivalents relative to the initial amount of palladium catalyst).
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Stirring: Stir the mixture at room temperature or with gentle heating for the recommended time (typically 4-24 hours).
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Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.
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Solvent Removal: Wash the filter cake with the solvent used for the treatment. Combine the filtrates and remove the solvent under reduced pressure to obtain the palladium-free product.
Mandatory Visualization
Caption: Purification workflow from crude reaction mixture to pure product.
Technical Support Center: Troubleshooting Homocoupling of 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address challenges related to the homocoupling of 2-Fluoro-6-iodophenylboronic acid, a common and often frustrating side reaction. Due to the steric hindrance imposed by its ortho-substituents, this reagent requires carefully optimized conditions to favor the desired cross-coupling pathway over the formation of the symmetrical 2,2'-difluoro-6,6'-diiodobiphenyl byproduct.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in your experiments.
Question: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction using this compound. What is the cause and how can I prevent it?
Answer: The formation of a symmetrical biaryl from your boronic acid starting material is a classic case of homocoupling. This side reaction reduces the yield of your desired product and complicates purification. The issue typically stems from one of two primary causes: the presence of oxygen or the use of a non-optimal palladium catalyst system.[1][2] The following workflow can help you isolate and address the root cause.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A1: There are two predominant mechanisms responsible for homocoupling in Suzuki-Miyaura reactions:
-
Oxygen-Mediated Pathway: This is often the main cause. Dissolved molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2] Rigorous exclusion of oxygen is the most effective way to prevent this.[3][4]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), the in situ reduction to the active Pd(0) can consume the boronic acid as a reductant, producing the homocoupled byproduct in the process.[5][6] Using a direct Pd(0) source or a modern, easily-reduced precatalyst can mitigate this issue.[5]
Caption: Competing reaction pathways for Suzuki vs. Homocoupling.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: The fluorine and iodine atoms at the ortho positions create significant steric hindrance around the boronic acid group. This bulkiness can slow down key steps in the desired Suzuki-Miyaura catalytic cycle, specifically the transmetalation and reductive elimination steps.[7] When the desired reaction is slow, the competing and often faster side reactions, such as oxygen-mediated homocoupling, become more prominent.[8]
Q3: What is the best catalyst and ligand combination to minimize homocoupling for this substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich biarylphosphine ligands are highly recommended.[7] Ligands such as SPhos and XPhos are very effective because they stabilize the palladium center and accelerate the rate-limiting reductive elimination step, which helps the desired cross-coupling reaction outcompete the homocoupling pathway.[7][9] These ligands are best used with modern, air-stable palladium precatalysts like XPhos Pd G3 or G4, which ensure efficient generation of the active Pd(0) species.[7][10]
Q4: Are there any procedural modifications that can help reduce homocoupling?
A4: Yes, several simple adjustments to the experimental setup can significantly disfavor homocoupling:
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Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which suppresses the bimolecular homocoupling reaction.[1][5]
-
Use Excess Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide coupling partner can help ensure the palladium catalyst preferentially reacts with it rather than participating in boronic acid homocoupling.[1][8]
-
Pre-heating: Heating the mixture of the aryl halide, base, and catalyst in the solvent for 10-15 minutes before adding the boronic acid can sometimes help form the active catalyst and initiate the cycle with the aryl halide, giving the boronic acid less opportunity to homocouple.[3]
Data Presentation
Optimizing reaction parameters is crucial. The tables below summarize key variables and their impact on minimizing the formation of the homocoupling byproduct.
Table 1: Summary of Strategies to Minimize Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxygen from oxidizing Pd(0) to the homocoupling-promoting Pd(II) state.[4] |
| Catalyst | Pd(0) source or modern air-stable precatalyst (e.g., XPhos Pd G3) | Avoids homocoupling associated with the reduction of simple Pd(II) salts.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates the desired reductive elimination step, especially for hindered substrates.[7][9] |
| Temperature | Lowest temperature that allows for a reasonable reaction rate | Higher temperatures can accelerate side reactions more than the desired cross-coupling.[1] |
| Concentration | Slow addition of boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.[8] |
| Base | Weaker bases (e.g., K₂CO₃, K₃PO₄) | Very strong bases can sometimes promote unwanted side reactions.[7] |
| Solvent | Degassed aprotic solvents (e.g., Dioxane, Toluene, THF) | Aprotic solvents are generally effective at minimizing homocoupling.[1] |
Table 2: Quantitative Impact of Dissolved Oxygen on Homocoupling
This data demonstrates the critical importance of deoxygenation. In a study focused on suppressing a palladium-mediated homocoupling reaction, the following relationship between dissolved oxygen and dimer formation was observed.
| Entry | Dissolved O₂ at t=0 (ppm) | Homocoupled Dimer Formed (%) |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| (Data adapted from a study on a similar aryl boronic acid system, illustrating a general principle).[4] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol incorporates best practices to minimize homocoupling.
1. Reagent and Solvent Preparation:
-
All solvents (e.g., 1,4-Dioxane and water) must be rigorously degassed before use. This can be achieved by sparging with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
The base (e.g., K₃PO₄) should be finely powdered and dried under vacuum if anhydrous conditions are desired.[7]
2. Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[7][8]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 10 mL) via syringe.[7]
-
In a separate, dry vial, dissolve the this compound (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent.
3. Reaction Execution:
-
Begin vigorous stirring of the Schlenk flask containing the aryl bromide, catalyst, and base.
-
Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 1-2 hours.[8]
-
Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).[8]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
4. Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual starting materials or homocoupled byproduct.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in 2-Fluoro-6-iodophenylboronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-iodophenylboronic acid. The guidance is tailored for researchers, scientists, and professionals in drug development to help overcome catalyst deactivation and other common issues, thereby improving reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in couplings with this compound are often attributable to a combination of steric hindrance and electronic effects, which can lead to catalyst deactivation. The ortho-substituents (fluorine and iodine) create significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle. Specific causes include:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to efficiently add to the sterically hindered aryl halide coupling partner.
-
Difficult Transmetalation: The transfer of the 2-fluoro-6-iodophenyl group from boron to the palladium center can be slow due to steric hindrance.
-
Sluggish Reductive Elimination: The final step of C-C bond formation can be hindered, leading to the accumulation of inactive palladium intermediates.
-
Catalyst Decomposition: At the elevated temperatures often required for these challenging couplings, the palladium catalyst can decompose into inactive palladium black.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by residual water or other protic sources in the reaction mixture, especially under basic conditions.
Q2: What are the best practices for preventing catalyst deactivation when using this compound?
A2: To minimize catalyst deactivation, consider the following:
-
Choice of Catalyst and Ligand: Employ modern, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), which are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination with sterically demanding substrates.
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.
-
Anhydrous Conditions: Use anhydrous solvents and bases to minimize protodeboronation, a common side reaction.
-
Appropriate Base Selection: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be preferable to stronger bases to reduce the rate of protodeboronation.
-
Optimized Reaction Temperature: While some heat may be necessary, avoid excessively high temperatures that can accelerate catalyst decomposition.
Q3: How can I minimize side reactions like homocoupling and protodeboronation?
A3: To reduce unwanted side reactions:
-
For Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a pre-catalyst that efficiently generates the active Pd(0) species can also help.
-
For Protodeboronation: Use anhydrous solvents and reagents. Milder bases can also temper this side reaction. If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst system (e.g., a Buchwald G3 or G4 precatalyst). |
| Steric hindrance impeding the reaction | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). Increase the reaction temperature in increments of 10 °C, monitoring for product formation and catalyst decomposition. | |
| Incorrect base | Screen different bases. While stronger bases can sometimes accelerate the reaction, they may also promote side reactions. Cs₂CO₃ is often a good choice for challenging couplings. | |
| Significant Protodeboronation | Presence of water or protic impurities | Use rigorously dried solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Base is too strong or reaction time is too long | Switch to a milder base (e.g., K₂CO₃). Optimize the reaction time to minimize exposure of the boronic acid to basic conditions. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Catalyst Decomposition (Formation of Palladium Black) | Reaction temperature is too high | Lower the reaction temperature. While this may slow the reaction rate, it can preserve the catalyst's activity over a longer period. |
| Ligand is not robust enough | Use a more sterically bulky and electron-donating ligand to better stabilize the palladium center. |
Experimental Protocols
Representative General Procedure:
-
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, base, palladium pre-catalyst, and phosphine ligand.
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low-Yield Couplings
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Relationship Between Reaction Parameters and Success
Caption: Interplay of key factors for a successful Suzuki-Miyaura coupling.
Technical Support Center: Optimizing Reactions with 2-Fluoro-6-iodophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Fluoro-6-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique steric and electronic properties of this substrate, this guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help optimize your synthetic procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura reaction using this compound is resulting in a low yield or no desired product. What are the likely causes and how can I address them?
-
Answer: Low or no yield in this specific coupling is often attributed to the steric hindrance imposed by the ortho-fluoro and iodo substituents. This hindrance can impede key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.
-
Base Strength and Type: The choice of base is critical for the transmetalation step. A base that is too weak may not efficiently activate the boronic acid, while an overly strong base can lead to side reactions.
-
Solvent and Temperature: The solvent system must be able to dissolve both the organic substrates and the inorganic base. Aprotic solvents are generally preferred, and in some cases, the addition of water can be beneficial. Reaction temperature may also need to be optimized.
-
Reagent Purity and Inert Atmosphere: Ensure that the this compound and other reagents are pure and dry. Suzuki-Miyaura reactions are sensitive to oxygen, so it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction is producing a significant amount of homocoupled (biaryl of the boronic acid) and/or protodeboronated (boronic acid group replaced by hydrogen) side products. How can I minimize these?
-
Answer: The formation of these side products points to sub-optimal reaction conditions that favor undesired reaction pathways.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.
-
Solution: Ensure rigorous degassing of all solvents and the reaction vessel. Using a Pd(0) source from the start, such as Pd(PPh₃)₄, can also help minimize the presence of Pd(II) species that can promote homocoupling.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant issue with electron-deficient or sterically hindered boronic acids.
-
Solution: The choice of a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can reduce the rate of protodeboronation. Using anhydrous solvents is also recommended, as water can be a proton source for this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This boronate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. The appropriate choice of base is critical for the success of the reaction.[1][2][3]
Q2: Which classes of bases are generally most effective for this type of sterically hindered boronic acid?
A2: For sterically hindered substrates like this compound, inorganic bases are commonly employed. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often good starting points. The choice may depend on the specific coupling partner and solvent system.[4]
Q3: What are the most suitable solvents for this reaction?
A3: Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. Often, a mixture of an organic solvent with a small amount of water is used to help dissolve the inorganic base.[4][5]
Q4: How do the ortho-fluoro and iodo substituents on the phenylboronic acid affect the reaction?
A4: The ortho-substituents introduce significant steric bulk around the boron center. This can slow down the transmetalation step of the catalytic cycle. The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the boronic acid. These factors necessitate the use of more specialized and reactive catalyst systems, often involving bulky, electron-rich ligands, to achieve good yields.
Q5: Is it necessary to protect any functional groups on my coupling partner?
A5: The Suzuki-Miyaura reaction is known for its high functional group tolerance. However, if your coupling partner contains particularly base-sensitive groups (e.g., esters that can be easily hydrolyzed), a milder base like potassium carbonate (K₂CO₃) should be considered.
Data Presentation
The following tables provide representative data on how the choice of base and solvent can influence the yield of the Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Please note that these are illustrative examples, and optimal conditions may vary depending on the specific aryl bromide used.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent System | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 90 |
| 4 | Na₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 60 |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 70 |
| 4 | K₃PO₄ | DMF | 100 | 12 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Sterically Hindered Substrates with 2-Fluoro-6-iodophenylboronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers facing challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically demanding 2-Fluoro-6-iodophenylboronic acid and other hindered substrates. The information is designed to help diagnose issues and optimize reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound and a hindered substrate resulting in low to no yield?
A1: Low yields in these specific couplings are typically due to severe steric hindrance. The ortho-fluoro and ortho-iodo substituents on the boronic acid, combined with a bulky coupling partner, create a sterically congested environment around the reaction center. This congestion significantly slows down key steps in the palladium catalytic cycle, namely the transmetalation and the final reductive elimination to form the desired C-C bond.[1][2][3] Inefficient oxidative addition can also be a factor if the aryl halide partner is also heavily substituted.[3]
Q2: I am observing a significant amount of protodeboronation (hydrolysis of the boronic acid) as a side product. How can this be minimized?
A2: Protodeboronation is a common side reaction, especially under harsh conditions or with boronic acids prone to decomposition.[2][3][4] To mitigate this, consider the following strategies:
-
Use Milder Bases: Switch from strong bases like NaOH or t-BuOK to milder options such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]
-
Employ More Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester), potassium trifluoroborate salt, or a diethanolamine adduct, which can be used directly in the coupling reaction.[1][2][3]
-
Anhydrous Conditions: Using an anhydrous base like potassium fluoride (KF) can also prevent hydrolysis.[5]
Q3: What are the most critical reaction parameters to optimize for this challenging coupling?
A3: For sterically demanding Suzuki-Miyaura reactions, the most crucial components to optimize are the ligand and the base .[2]
-
Ligand: Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[1][2] These ligands promote the critical oxidative addition and reductive elimination steps that are otherwise slowed by steric hindrance.
-
Base: The choice of base and solvent is also critical. Strong, non-nucleophilic bases are often effective, but must be balanced against the risk of side reactions.[2][6]
Q4: What specific types of ligands and catalysts are best suited for creating highly hindered biaryls, such as those with substituents at all four ortho positions?
A4: Synthesizing extremely hindered biaryls requires specialized catalyst systems. Buchwald-type biarylphosphine ligands are highly effective because they are both bulky and electron-rich, which helps to accelerate both oxidative addition and reductive elimination.[1]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[1] For particularly challenging couplings, ligands like AntPhos have shown high reactivity.[7][8]
-
Recommended Pre-catalysts: Using well-defined palladium pre-catalysts, such as XPhos Pd G3, can ensure the efficient generation of the active catalytic species.[1]
Troubleshooting Guide
Problem: Low to No Yield of Desired Product
This is the most common issue when coupling two sterically hindered substrates. The workflow below provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Data Presentation: Recommended Reaction Components
Success in coupling sterically hindered substrates often relies on the careful selection of the catalyst, ligand, base, and solvent. The tables below summarize effective combinations reported for challenging Suzuki-Miyaura reactions.
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantage |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos , SPhos , RuPhos | 1-4 | Excellent for accelerating reductive elimination in congested systems.[1] |
| Pd(OAc)₂ | AntPhos | 1-2 | High reactivity for extremely demanding aryl-aryl and aryl-alkyl couplings.[7][8] |
| XPhos Pd G3 | (Integrated) | 1-2 | Air- and moisture-stable pre-catalyst that ensures efficient catalyst activation.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Highly active system that can facilitate couplings at room temperature for some substrates.[9] |
| Pd-PEPPSI-IPr | (Integrated) | 2-4 | N-Heterocyclic Carbene (NHC) based catalyst, effective for unreactive aryl chlorides. |
Table 2: Guide to Base and Solvent Selection for Hindered Couplings
| Base | Solvent(s) | Typical Temp. (°C) | Advantages & Considerations |
| K₃PO₄ | Dioxane, Toluene, DMF | 80 - 110 | Strong, effective base for many hindered couplings.[10] |
| NaOH or Ba(OH)₂ | DME/H₂O | 80 | Very strong bases that can dramatically accelerate slow reactions.[6] May cause substrate degradation. |
| Cs₂CO₃ | Dioxane, THF | 60 - 100 | Milder option, good for preventing protodeboronation with sensitive substrates.[3][11] |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | 85 - 100 | Standard, cost-effective base. May be too weak for the most challenging couplings.[12] |
| t-BuOK | Dioxane, THF | 80 - 100 | A strong, non-nucleophilic base often effective when others fail.[2] |
Visualizations of Key Concepts
Understanding the underlying mechanism and the interplay between reaction components is key to overcoming challenges.
Caption: The Suzuki-Miyaura catalytic cycle with hindered steps highlighted.
Caption: Key factors and their roles in overcoming steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. Adjustments should be made based on the results of initial screening experiments.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst oxidation and other side reactions.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
To combat protodeboronation, converting the boronic acid to a more stable adduct can be beneficial.
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[1]
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate will typically form.[1]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling protocol described above, often with improved results in protic solvents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. C–C Coupling in sterically demanding porphyrin environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-6-iodophenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the undesired protodeboronation of 2-Fluoro-6-iodophenylboronic acid during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a common side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes the boronic acid, converting it into an inactive byproduct (in this case, 1-fluoro-3-iodobenzene), which reduces the yield of the desired coupled product and complicates purification.[2]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: The susceptibility of arylboronic acids to protodeboronation is influenced by steric and electronic factors.[4] Arylboronic acids with ortho-substituents, like the fluoro and iodo groups in this compound, can be more prone to this side reaction. Electron-withdrawing groups can also destabilize the C-B bond, especially under the basic conditions typically used in Suzuki-Miyaura coupling.[3][4]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: Protodeboronation can be identified by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[3] The key indicator is the presence of a significant byproduct corresponding to the protonated starting material, 1-fluoro-3-iodobenzene (C₆H₄FI), alongside unreacted aryl halide and a lower-than-expected yield of your target molecule.[3]
Q4: What is the general strategy to minimize protodeboronation?
A4: The primary goal is to accelerate the rate of the desired productive reaction (e.g., Suzuki-Miyaura coupling) so that it significantly outpaces the rate of the protodeboronation side reaction.[5][6] This can be achieved by carefully optimizing reaction conditions, modifying the boron reagent to increase its stability, or using a more active catalytic system.[5][7]
Troubleshooting Guide
Issue: Low yield of the desired product with significant formation of 1-fluoro-3-iodobenzene.
This is a classic sign of protodeboronation. The following steps, organized from simplest to most involved, can help you mitigate this issue.
1. Optimization of Reaction Conditions
The choice of base, temperature, and solvent system is critical. The reaction is often accelerated under basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻), but these same conditions can also promote protodeboronation.[3][8]
Table 1: Impact of Base Selection on Protodeboronation
| Base Type | Examples | Recommendation | Rationale |
| Strong Bases | NaOH, KOH, LiOH | AVOID | Strong hydroxide bases can significantly accelerate base-catalyzed protodeboronation.[9] |
| Weaker Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | RECOMMENDED | These milder bases are often sufficient to promote the Suzuki coupling while minimizing the undesired side reaction.[2][9][10] |
| Fluoride Bases | CsF, KF | CONSIDER | Fluoride ions can act as effective bases in Suzuki couplings and may offer a different reactivity profile. |
Actionable Steps:
-
Lower the Temperature: High temperatures accelerate protodeboronation.[6][9] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., starting at 60-80 °C).[9]
-
Ensure Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can serve as a proton source for protodeboronation.[6][9] Use anhydrous solvents and consider adding activated molecular sieves.[9]
2. Modification of the Boron Reagent
If optimizing conditions is insufficient, increasing the stability of the boron reagent is a highly effective strategy.
Table 2: Comparison of Boron Reagents
| Reagent Type | Structure Example | Stability | Key Feature |
| Boronic Acid | Ar-B(OH)₂ | Lowest | Prone to protodeboronation and trimerization.[11] |
| Pinacol Ester | Ar-B(pin) | Moderate | More stable than the corresponding boronic acid and can be used directly in coupling reactions.[8] |
| MIDA Boronate | Ar-B(MIDA) | High | Highly stable; provides a slow release of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[5] |
Actionable Steps:
-
Convert to a Pinacol Ester: This is a robust and common strategy to prevent premature decomposition.[8] The pinacol ester is often more stable to storage and the reaction conditions.
-
Use a MIDA Boronate: For particularly challenging substrates, MIDA boronates offer superior stability and a "slow-release" mechanism that keeps the concentration of the reactive free boronic acid low.[5]
3. Advanced Catalytic Systems
An inefficient catalytic system means the boronic acid is exposed to potentially degrading conditions for longer.[9]
Actionable Steps:
-
Use a Highly Active Catalyst: Modern catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can dramatically increase the rate of cross-coupling, allowing it to outcompete protodeboronation.[5][9]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may accelerate the productive reaction rate.[12]
Visual Guides
Competing Reaction Pathways
The following diagram illustrates how protodeboronation competes with the desired Suzuki-Miyaura catalytic cycle.
Caption: Suzuki-Miyaura cycle vs. the protodeboronation side reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve protodeboronation issues.
Caption: A decision tree for troubleshooting protodeboronation.
Key Experimental Protocols
Protocol 1: General Suzuki Coupling Optimized to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound or its pinacol ester.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the this compound pinacol ester (1.3 eq.), and a mild base such as K₃PO₄ (2.5 eq.).[6][9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., a modern pre-catalyst like an XPhos or SPhos variant, 2 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane or 2-MeTHF) via syringe.[12]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the 1-fluoro-3-iodobenzene byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Converting the boronic acid to its pinacol ester derivative greatly enhances its stability.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and pinacol (1.1 eq.).
-
Solvent: Dissolve the reagents in an anhydrous, non-polar solvent capable of forming an azeotrope with water (e.g., toluene or cyclohexane).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can also be monitored by TLC or NMR to confirm the consumption of the starting boronic acid.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the next step after solvent removal. If necessary, it can be purified by recrystallization or column chromatography (using a non-polar eluent system). Store the final product under an inert atmosphere at a low temperature.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Flow Chemistry Optimization for 2-Fluoro-6-iodophenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the flow chemistry optimization of reactions involving 2-Fluoro-6-iodophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in Suzuki-Miyaura cross-coupling reactions?
A1: this compound presents several challenges due to its structural features. The ortho-fluoro substituent makes the boronic acid prone to protodeboronation under basic conditions, a common side reaction where the boronic acid group is replaced by a hydrogen atom. Additionally, steric hindrance from the ortho-substituents can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination, often requiring more forcing conditions and specialized catalysts.
Q2: What are the initial parameters to investigate when optimizing a flow chemistry Suzuki coupling for this substrate?
A2: When starting the optimization process, it is crucial to systematically evaluate several key parameters. Begin with catalyst and ligand screening, as these are critical for activating the C-I bond and facilitating the coupling with the sterically hindered boronic acid. Subsequently, optimize the base, solvent system, temperature, and residence time. Design of Experiments (DoE) can be a powerful tool to efficiently explore this parameter space.
Q3: How can I minimize protodeboronation of this compound in a flow reactor?
A3: Minimizing protodeboronation is key to achieving high yields. Employing highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can accelerate the desired coupling reaction, outcompeting the decomposition of the boronic acid.[1] Using milder bases or carefully controlling the stoichiometry of a stronger base can also be beneficial. Shorter residence times at optimal temperatures will also reduce the exposure of the sensitive boronic acid to destabilizing conditions.
Q4: My reaction shows low to no conversion. What are the first troubleshooting steps?
A4: For low or no conversion, first verify the activity of your palladium catalyst and ligand. Ensure that the system is properly degassed to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Check the purity and stability of your this compound, as it can degrade upon storage. Finally, ensure your base and solvent system are appropriate and that the reaction temperature is sufficient to overcome the activation energy for this sterically hindered coupling.
Q5: What are the advantages of using flow chemistry for this type of reaction compared to batch processing?
A5: Flow chemistry offers several advantages for challenging Suzuki-Miyaura reactions. The improved heat and mass transfer in microreactors allows for more precise temperature control and efficient mixing, leading to faster reactions and potentially higher yields.[3] Continuous processing also enables rapid optimization of reaction conditions and straightforward scaling of the synthesis. Furthermore, the enclosed nature of flow systems can enhance safety when working with hazardous reagents.
Troubleshooting Guides
Problem 1: Low Yield and/or Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Use a more active catalyst/ligand system (e.g., Buchwald G3 precatalysts with SPhos or XPhos ligands) to accelerate the cross-coupling.[1] Employ milder bases (e.g., K₃PO₄ instead of stronger bases). Minimize residence time to reduce exposure to harsh conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the reaction. |
| Homocoupling of Boronic Acid | Thoroughly degas all solvent streams to remove dissolved oxygen. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the flow system. |
| Dehalogenation of the Aryl Iodide | This is less common with aryl iodides but can occur. If observed, screen different bases and solvents. Sometimes a less polar solvent can suppress this side reaction. |
| Catalyst Decomposition (black precipitate) | Ensure rigorous degassing of all solutions. Use a pre-catalyst that is more stable under the reaction conditions. Lower the reaction temperature if possible without significantly impacting the reaction rate. |
Problem 2: Reactor Clogging or High Back Pressure
| Possible Cause | Suggested Solution |
| Precipitation of Base or Product | Ensure the chosen solvent system provides good solubility for all reactants, intermediates, and the final product at the reaction temperature. Use a soluble organic base like N,N'-diisopropylethylamine (DIPEA) instead of inorganic carbonate or phosphate bases.[4] Increase the solvent volume to work at a lower concentration. |
| Catalyst Agglomeration (if using a packed-bed reactor) | Use a supported catalyst with good mechanical stability. Consider using a void space in the packed bed to prevent pressure buildup.[5] |
| Phase Separation in Biphasic Systems | If using a biphasic solvent system (e.g., toluene/water), ensure efficient mixing is maintained throughout the reactor to prevent phase separation and slug flow, which can cause pressure fluctuations. |
Experimental Protocols
Representative Protocol for Flow Chemistry Optimization of a Suzuki-Miyaura Coupling with this compound
This protocol is a generalized starting point based on common practices for similar challenging Suzuki couplings in flow. Optimization will be required for specific coupling partners.
1. Reagent Stream Preparation (ensure all solvents are rigorously degassed):
-
Stream A (Aryl Halide & Catalyst):
-
Dissolve the aryl halide partner (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane or THF).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
-
Stream B (Boronic Acid & Base):
-
Dissolve this compound (1.2-1.5 eq.) in the same solvent.
-
Add an aqueous solution of a base (e.g., 2M K₃PO₄, 3.0 eq.). The final solvent mixture is often a ratio of organic solvent to water (e.g., 4:1 or 10:1).
-
2. Flow Reactor Setup:
-
Use two syringe pumps or HPLC pumps to deliver Stream A and Stream B.
-
The streams are combined at a T-mixer before entering the heated reactor coil.
-
The reactor can be a simple PFA or stainless steel tubing of a known volume immersed in a temperature-controlled oil bath or a dedicated flow reactor system.
-
A back-pressure regulator (BPR) is placed after the reactor to maintain a constant pressure and prevent solvent boiling.
3. Reaction Execution and Optimization:
-
Set the initial reaction temperature (e.g., 80 °C).
-
Set the flow rates of the two pumps to achieve the desired residence time. The total flow rate and reactor volume will determine the residence time (Residence Time = Reactor Volume / Total Flow Rate).
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting a sample for analysis (e.g., by LC-MS or GC-MS).
-
Systematically vary the temperature, residence time, and stoichiometry of the boronic acid and base to find the optimal conditions for product formation and minimal byproduct generation.
Data Presentation
Table 1: Example of Parameter Screening for a Suzuki-Miyaura Flow Reaction
| Entry | Temperature (°C) | Residence Time (min) | Base (eq.) | Yield (%) |
| 1 | 80 | 10 | K₃PO₄ (3.0) | 65 |
| 2 | 100 | 10 | K₃PO₄ (3.0) | 85 |
| 3 | 120 | 10 | K₃PO₄ (3.0) | 78 (decomposition observed) |
| 4 | 100 | 5 | K₃PO₄ (3.0) | 75 |
| 5 | 100 | 15 | K₃PO₄ (3.0) | 86 |
| 6 | 100 | 10 | K₂CO₃ (3.0) | 72 |
| 7 | 100 | 10 | K₃PO₄ (2.0) | 80 |
Note: This table is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for optimizing a flow chemistry reaction.
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-6-iodophenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of the boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-Fluoro-6-iodophenylboronic acid with other structurally related boronic acids, supported by established chemical principles and a general experimental framework for evaluation.
Introduction to this compound
This compound is a di-substituted phenylboronic acid featuring both a fluorine and an iodine atom at the ortho positions. This unique substitution pattern imparts distinct steric and electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the steric bulk of the iodine atom are expected to play significant roles in the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
Comparison of Performance in Suzuki-Miyaura Coupling
Illustrative Performance in a Generic Suzuki-Miyaura Reaction with 4-Bromoanisole
The following table presents a plausible comparison of the performance of this compound against Phenylboronic acid (unsubstituted), 2-Fluorophenylboronic acid (single ortho-fluoro substituent), and 2-Iodophenylboronic acid (single ortho-iodo substituent) in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituents | Expected Relative Yield (%) | Plausible Reaction Time (h) | Key Considerations |
| This compound | 2-Fluoro, 6-Iodo | 80-90 | 12-24 | The combination of an electron-withdrawing fluorine and a sterically demanding iodine at the ortho positions can lead to a complex interplay of effects. The steric hindrance from the iodine may slow down the transmetalation step, potentially requiring longer reaction times or more forcing conditions. |
| Phenylboronic acid | Unsubstituted | 90-98 | 6-12 | Serves as a baseline for comparison. Generally exhibits good reactivity with a wide range of coupling partners. |
| 2-Fluorophenylboronic acid | 2-Fluoro | 85-95 | 8-16 | The ortho-fluoro group is electron-withdrawing, which can influence the electronics of the phenyl ring. Its relatively small size results in minimal steric hindrance. |
| 2-Iodophenylboronic acid | 2-Iodo | 75-85 | 12-24 | The large steric bulk of the ortho-iodo group is expected to significantly hinder the approach to the metal center during transmetalation, potentially leading to lower yields and requiring more robust catalytic systems. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles governing Suzuki-Miyaura reactions. Actual experimental results can vary based on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different boronic acids. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of this compound and its counterparts.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Reaction
A Comparative Guide to the Activity of 2-Fluoro-6-iodophenylboronic Acid and 2-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Fluoro-6-iodophenylboronic acid and 2-fluorophenylboronic acid, two key building blocks in organic synthesis. The focus is on their anticipated activity in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials. This comparison is based on established principles of chemical reactivity, supported by data from relevant literature.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. The electronic and steric properties of the boronic acid play a crucial role in the efficiency of this reaction. Fluorinated phenylboronic acids are of particular interest as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide examines how the substitution pattern on the phenyl ring of two such boronic acids influences their expected performance in this critical transformation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the two boronic acids is presented below.
| Property | This compound | 2-Fluorophenylboronic Acid |
| CAS Number | 870777-22-3 | 1993-03-9 |
| Molecular Formula | C₆H₅BFIO₂ | C₆H₆BFO₂ |
| Molecular Weight | 265.82 g/mol | 139.92 g/mol |
| Appearance | Not specified in readily available sources | White to light yellow crystalline powder |
| Melting Point | 135-139 °C | 101-110 °C |
Comparative Activity in Suzuki-Miyaura Coupling
Electronic Effects:
The fluorine atom, being a highly electronegative group, exerts an electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center in both molecules, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. A more Lewis acidic boron center can lead to a more facile formation of the boronate species required for the reaction. Therefore, from an electronic standpoint, both molecules are expected to be reactive coupling partners.
Steric Effects:
The primary difference between the two molecules lies in the presence of a bulky iodine atom at the ortho-position to the boronic acid group in this compound. Ortho-substituents are known to introduce significant steric hindrance, which can impede the approach of the palladium catalyst to the boron center. This steric clash can slow down or even inhibit the transmetalation step, leading to lower reaction rates and yields.
In contrast, 2-fluorophenylboronic acid has a smaller fluorine atom at the ortho-position. While fluorine is larger than hydrogen, its steric impact is considerably less than that of iodine. Consequently, 2-fluorophenylboronic acid is expected to be more sterically accessible to the palladium catalyst.
Predicted Reactivity:
Based on the interplay of these electronic and steric factors, it is anticipated that 2-fluorophenylboronic acid will exhibit higher reactivity and afford better yields in Suzuki-Miyaura coupling reactions compared to this compound . The severe steric hindrance imposed by the ortho-iodine atom in the latter is likely to be the dominant factor governing its reactivity, outweighing the potential electronic benefits. The general trend observed for ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is that increased steric bulk leads to decreased reactivity.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the phenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Logical Relationship of Factors Affecting Reactivity
The Synthetic Edge: Unlocking Efficiency with 2-Fluoro-6-iodophenylboronic Acid
In the intricate world of organic synthesis, the choice of building blocks is paramount to achieving high yields, selectivity, and novel molecular architectures. For researchers, scientists, and drug development professionals, 2-Fluoro-6-iodophenylboronic acid has emerged as a strategic reagent, offering distinct advantages in the construction of complex molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to illuminate its value in the synthetic chemist's toolbox.
Core Advantages: The Synergy of Fluorine and Iodine
The utility of this compound stems from the unique electronic properties conferred by its ortho-substituents. The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect. This effect enhances the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often rate-limiting.[1][2] Consequently, couplings involving this reagent can often proceed under milder conditions or with faster reaction times compared to their non-fluorinated analogues.
Simultaneously, the presence of the bulky iodine atom provides a handle for sequential and regioselective cross-coupling reactions. A synthetic strategy can involve first utilizing the boronic acid moiety, leaving the iodo group intact for a subsequent, different coupling reaction (e.g., Sonogashira, Heck, or another Suzuki-Miyaura coupling). This dual functionality makes it a versatile linchpin for the efficient assembly of complex, multi-substituted aromatic systems.[3]
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, the principles of physical organic chemistry and available data allow for a clear performance assessment. The electron-withdrawing nature of fluorine generally accelerates the Suzuki-Miyaura coupling. However, it can also increase the propensity for competitive side reactions like protodeboronation under certain basic conditions.[1] The choice of catalyst, ligand, and base is therefore crucial to harness the enhanced reactivity effectively.
To illustrate the impact of fluorination, the following table presents a comparison of typical yields for Suzuki-Miyaura reactions with different boronic acids. The data is compiled from various sources and serves to highlight general trends.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 2-Methyl-4-nitroaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92% | (Inferred) |
| 2-Iodophenylboronic acid | Aryl Halide (General) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85-90% | [4] |
| 2-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | ~98% | [2][5] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | ~95% | [2][5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is for illustrative purposes to show the high reactivity often associated with fluorinated boronic acids.
The data suggests that fluorinated boronic acids, including 2-fluorophenylboronic acid, can achieve excellent yields, often comparable to or exceeding their non-fluorinated counterparts.[2][5] The key advantage of this compound lies not just in this high reactivity but in the synthetic options opened up by the additional iodo-functional group.
Application in the Synthesis of Biologically Active Molecules
The structural motifs accessible through this compound are prevalent in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This reagent is particularly valuable for synthesizing ortho-substituted biaryl compounds, which are challenging to create due to steric hindrance.[4]
A prime example of its application is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a biaryl core structure. For instance, the general structure of many VEGFR-2 inhibitors, such as Axitinib, relies on a substituted indazole core coupled to an aromatic ring.[6][7][8] this compound is an ideal precursor for creating analogues of such inhibitors, where the fluoro-substituted ring can interact with the kinase active site and the iodine can be used for further derivatization.
Below is a conceptual workflow for the synthesis of a biaryl kinase inhibitor scaffold.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl chloride, a typically challenging coupling partner.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Chloride (e.g., 3-Chloro-4-fluoroaniline) (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the coupling reaction is best understood by visualizing its catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. [PDF] Design, Synthesis, and Biological Evaluation of Axitinib Derivatives | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis: A Comparative Guide to Confirming Product Structure from 2-Fluoro-6-iodophenylboronic Acid
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic techniques to verify the product structure resulting from reactions involving 2-Fluoro-6-iodophenylboronic acid, a valuable building block in organic synthesis. We present a detailed examination of a Suzuki-Miyaura cross-coupling reaction, comparing the spectroscopic data of the starting material and the resulting biaryl product. An alternative, structurally similar starting material, 2-fluorophenylboronic acid, is also analyzed to highlight key differences in spectroscopic outcomes.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds. In this guide, we will focus on the reaction of this compound with bromobenzene to form 2-fluoro-6-iodo-1,1'-biphenyl. The structural changes are meticulously tracked using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting materials and their corresponding Suzuki-Miyaura coupling products with bromobenzene. This side-by-side comparison allows for a clear understanding of the spectral shifts and changes that confirm the successful formation of the desired biaryl structure.
Table 1: Spectroscopic Data for this compound and its Suzuki Coupling Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | 7.6-7.8 (m), 7.1-7.3 (m) | ~160 (d), ~140, ~135 (d), ~125, ~120 (d), ~95 (d) | ~ -110 | Theoretical [M-H]⁻: 264.94 |
| Product: 2-Fluoro-6-iodo-1,1'-biphenyl | 7.3-7.6 (m) | ~160 (d), ~140, ~138, ~131, ~130, ~129, ~128 (d), ~124 (d), ~93 (d) | ~ -112 | Theoretical [M]⁺: 297.98 |
Table 2: Spectroscopic Data for 2-Fluorophenylboronic Acid and its Suzuki Coupling Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 2-Fluorophenylboronic acid | 8.1 (s, 2H), 7.8-7.9 (m, 1H), 7.4-7.5 (m, 1H), 7.1-7.3 (m, 2H) | 163.1 (d, J=247 Hz), 135.4 (d, J=8.1 Hz), 131.9 (d, J=2.3 Hz), 124.9 (d, J=13.3 Hz), 115.8 (d, J=22.5 Hz) | ~ -114 | [M-H]⁻: 139.0[1] |
| Product: 2-Fluorobiphenyl | 7.5-7.6 (m, 2H), 7.3-7.5 (m, 5H), 7.1-7.3 (m, 2H)[2] | 159.9 (d, J=247 Hz), 135.6, 131.2 (d, J=4.5 Hz), 130.9 (d, J=8.2 Hz), 129.5, 128.8, 128.3, 124.4 (d, J=3.7 Hz), 116.0 (d, J=22.5 Hz)[3] | ~ -115 | [M]⁺: 172.1[4][5] |
Experimental Protocols
A detailed methodology for the synthesis and spectroscopic characterization is crucial for reproducibility and accurate interpretation of results.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.0 equiv.), aryl bromide (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Prepare samples by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
-
-
Mass Spectrometry:
-
Analyze the purified product using a mass spectrometer, employing techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions to confirm the molecular weight of the product.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
Caption: Logical flow for spectroscopic data analysis and comparison.
Discussion of Spectroscopic Changes
The successful formation of the biaryl product is confirmed by distinct changes in the spectroscopic data:
-
¹H NMR: The signals corresponding to the boronic acid protons (-B(OH)₂) in the starting material disappear in the product spectrum. New signals for the protons of the newly introduced phenyl ring appear, and the chemical shifts and coupling patterns of the aromatic protons on the original ring are altered due to the new substituent.
-
¹³C NMR: The carbon atom previously bonded to the boronic acid group shows a significant upfield or downfield shift in the product spectrum. New signals corresponding to the carbons of the second aromatic ring are also observed. For fluorine-containing compounds, carbon-fluorine couplings (J-coupling) provide valuable structural information.
-
¹⁹F NMR: The chemical shift of the fluorine atom can be sensitive to the change in the electronic environment upon formation of the C-C bond. While the change might be subtle, it can be a useful indicator of successful reaction. Fluorine NMR is a powerful tool due to its high sensitivity and wide chemical shift range.[6]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the product will correspond to the calculated molecular weight of the biaryl compound, providing definitive confirmation of the product's identity.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structure of the product obtained from reactions involving this compound and its analogs. This rigorous analytical approach is essential for ensuring the integrity of research findings and advancing the development of new chemical entities.
References
- 1. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorobiphenyl(321-60-8) 1H NMR [m.chemicalbook.com]
- 3. 2-Fluorobiphenyl(321-60-8) 13C NMR spectrum [chemicalbook.com]
- 4. 1,1'-Biphenyl, 2-fluoro- [webbook.nist.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-6-iodophenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of building blocks such as 2-Fluoro-6-iodophenylboronic acid is paramount for the success and reproducibility of synthetic endeavors, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Impurities can lead to side reactions, reduced yields, and the introduction of unwanted substances into active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and a performance comparison with a relevant alternative.
Purity Assessment Methodologies
A multi-technique approach is essential for a thorough purity assessment of synthesized this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for determining absolute purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile impurities.
Data Presentation: Purity Analysis of a Synthesized Batch
The following table summarizes illustrative quantitative data for a representative batch of synthesized this compound, as determined by HPLC, qNMR, and GC-MS.
| Analytical Method | Parameter | Result |
| HPLC (UV, 254 nm) | Purity (Area %) | 98.9% |
| Known Impurity 1 (Area %) | 0.6% (Unreacted 1-fluoro-3-iodobenzene) | |
| Known Impurity 2 (Area %) | 0.3% (Homocoupling product) | |
| Unknown Impurities (Area %) | 0.2% | |
| qNMR (400 MHz, DMSO-d6) | Absolute Purity (w/w %) | 98.5% |
| Boroxine Content (mol %) | 1.2% | |
| GC-MS (after derivatization) | Volatile Impurities (ppm) | < 100 ppm (e.g., residual solvents) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Method: A precisely weighed amount of the synthesized boronic acid and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection of a derivatized sample (e.g., as the pinacol ester) or direct injection for volatile impurities.
-
Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range.
-
Note: Boronic acids are generally not volatile enough for direct GC analysis and often require derivatization. This method is primarily used for identifying and quantifying volatile organic impurities and residual solvents.
Mandatory Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Performance Comparison in Suzuki-Miyaura Coupling
To evaluate the performance of synthesized this compound, a comparative Suzuki-Miyaura cross-coupling reaction is conducted with a structurally similar alternative, 2-Fluoro-6-(trifluoromethyl)phenylboronic acid. The reaction is performed with a common coupling partner, 4-bromoanisole, under standardized conditions.
Comparative Performance Data
| Boronic Acid | Product Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 85% | 4 | Clean reaction profile with minimal side products. |
| 2-Fluoro-6-(trifluoromethyl)phenylboronic acid | 78% | 6 | Slower reaction rate, likely due to the strong electron-withdrawing nature of the CF3 group. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or alternative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the product by column chromatography.
-
The yield of the desired biaryl product is determined after purification and characterization.
Mandatory Visualizations
Caption: Signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
By employing this comprehensive approach to purity assessment and performance evaluation, researchers can ensure the quality and reliability of their synthesized this compound, leading to more consistent and successful outcomes in their synthetic applications.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-6-iodophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency. However, substrates such as 2-Fluoro-6-iodophenylboronic acid present a significant challenge due to the steric hindrance and electronic properties imparted by the ortho-substituents. The choice of the palladium catalyst is paramount to achieving high yields and overcoming these hurdles. This guide provides a comparative overview of common palladium catalysts for the coupling of this challenging boronic acid with aryl halides, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are limited in publicly available literature. However, by examining data from reactions with structurally similar, sterically hindered, and electronically demanding substrates, we can infer the relative performance of various palladium catalysts. The following tables summarize the performance of several catalytic systems in Suzuki-Miyaura reactions involving ortho-substituted and fluorinated arylboronic acids.
Table 1: Performance of Common Palladium Catalysts in the Suzuki-Miyaura Coupling of Challenging Arylboronic Acids
| Catalyst System | Ligand | Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ | PPh₃ | Aryl Bromide | K₂CO₃ | Toluene | 100 | 12 | Moderate to Good | General, sterically hindered substrates |
| PdCl₂(dppf) | dppf | Aryl Bromide/Chloride | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 8-12 | Good to Excellent | Heteroaryl & functionalized substrates[1] |
| Pd(OAc)₂ / SPhos | SPhos | Aryl Chloride | K₃PO₄ | n-Butanol | 100-120 | 18-24 | Excellent | Sterically hindered & heteroaryl substrates[2] |
| Pd(OAc)₂ / XPhos | XPhos | Aryl Chloride | K₃PO₄ | THF/Water | RT - 40 | 0.5-2 | Excellent | Polyfluorophenyl & heteroaryl boronic acids[3] |
| G-COOH-Pd-10 | None (Heterogeneous) | 1-Bromo-2-fluorobenzene | K₂CO₃ | DMF/Water | 110 | 3 | ~90 (Conversion) | Fluorinated aryl bromides[4][5] |
Table 2: Influence of Ligand on the Coupling of Sterically Hindered Substrates
| Catalyst Precursor | Ligand | Substrate Type | Key Observation |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Ortho-substituted aryl chlorides and boronic acids | High efficiency at room temperature for challenging substrates.[2][3] |
| Pd(OAc)₂ | Biarylphosphine Ligands | Sterically demanding aryl halides | Ligand bulk and electron-donating properties are crucial for high catalyst activity. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask. For air-sensitive ligands and precatalysts, this should be done in a glovebox.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2-Fluoro-6-iodophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-6-iodophenylboronic acid has emerged as a versatile building block in modern organic synthesis, primarily owing to its unique substitution pattern that allows for sequential and site-selective cross-coupling reactions. Its utility is most pronounced in the construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. This guide provides a comparative overview of its key applications, supported by experimental data and detailed methodologies.
Core Application: Synthesis of Hypervalent Iodine Compounds
A significant application of this compound is its role as a precursor in the synthesis of benziodoxaboroles, a novel class of heterocyclic hypervalent iodine(III) compounds. These compounds are valuable reagents in their own right, participating in various organic transformations.
The synthesis typically involves the oxidation of the iodide moiety in this compound, followed by cyclization. Different oxidizing agents and reaction conditions can lead to a variety of 1-substituted benziodoxaboroles.
Comparative Synthesis of 1-Substituted Benziodoxaboroles
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| 1-Chloro-4-fluoro-1H-1λ³-benzo[d][1][2][3]iodoxoborol-3-ol | This compound | 1. Chlorination (e.g., with Cl₂) in an organic solvent. 2. Hydrolysis with water. | Not specified | [2][4][5][6][7] |
| 1-Acetoxy-4-fluoro-1H-1λ³-benzo[d][1][2][3]iodoxoborol-3-ol | This compound | Hypochlorite oxidation (e.g., NaOCl) in acetic acid. | Not specified | [3][5] |
| 1-Trifluoroacetoxy-4-fluoro-1H-1λ³-benzo[d][1][2][3]iodoxoborol-3-ol | This compound | Hypochlorite oxidation (e.g., NaOCl) in trifluoroacetic acid. | Not specified | [3][5] |
| 1-Hydroxy-4-fluoro-1H-1λ³-benzo[d][1][2][3]iodoxoborol-3-ol | 1-Acetoxy or 1-Trifluoroacetoxy substituted benziodoxaborole | Basic hydrolysis with aqueous NaHCO₃. | Not specified | [3][5] |
Key Application in Cross-Coupling: Suzuki-Miyaura Reactions
The primary utility of boronic acids lies in their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a fluorine and an iodine substituent on the phenyl ring of this compound allows for selective and sequential couplings, making it a valuable tool for the synthesis of complex, sterically hindered biaryl compounds. These motifs are often found in pharmacologically active molecules. For instance, it has been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[2]
Experimental Protocols
General Procedure for the Synthesis of 1-Acetoxy-4-fluoro-1H-1λ³-benzo[d][1][2][3]iodoxoborol-3-ol[3][8]
To a solution of this compound in acetic acid, an aqueous solution of sodium hypochlorite (~5%) is added dropwise at a controlled temperature (e.g., 15 °C). The reaction progress is monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration and washing.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and a boronic acid, such as this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Notable Applications
Synthesis of Organobismuth Compounds
This compound can be converted to its corresponding pinacol borate ester. This derivative serves as a precursor for the synthesis of novel organobismuth compounds, which are of interest due to their potential medicinal applications, including antifungal and antibacterial properties.[1] The synthesis involves the reaction of the Grignard reagent derived from the corresponding aryl halide with a bismuth halide.[1]
Logical Relationship for Benziodoxaborole Synthesis
The following diagram illustrates the synthetic pathway from this compound to various substituted benziodoxaboroles.
Caption: Synthetic routes to various benziodoxaborole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vdoc.pub [vdoc.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 2-Fluoro-6-iodophenylboronic Acid in the Synthesis of Flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 2-aryl-fluorinated compounds, with a specific focus on the validation of a synthetic pathway utilizing 2-Fluoro-6-iodophenylboronic acid. The synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), will be used as a model to objectively compare the performance of the Suzuki-Miyaura coupling reaction against alternative synthetic strategies, namely Grignard reactions. This comparison is supported by experimental data to aid in the selection of the most efficient synthetic route.
Executive Summary
The synthesis of fluorinated biaryl compounds is of significant interest in medicinal chemistry due to the favorable pharmacological properties that fluorine substitution can impart.[1] This guide evaluates the Suzuki-Miyaura coupling of this compound as a key step in the synthesis of Flurbiprofen. This route is compared with a synthetic approach involving a Grignard reagent. The Suzuki-Miyaura coupling demonstrates high efficiency and yield for the formation of the crucial C-C bond in the Flurbiprofen backbone.
Data Presentation: Comparison of Synthetic Routes to Flurbiprofen
The following table summarizes the quantitative data for the key bond-forming step in the synthesis of Flurbiprofen via Suzuki-Miyaura coupling and a Grignard reaction-based method.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Key Reagents | 2-(3-Fluoro-4-bromophenyl)propionic acid, Phenylboronic acid | 4-Bromo-2-fluorobiphenyl, Magnesium, Sodium 2-bromopropionate |
| Catalyst/Promoter | Pd/C | Transition metal salt (e.g., halides of Iron, Cobalt, Nickel) |
| Solvent | Water | Organic solvent (e.g., Methanol) |
| Reaction Time | 1 hour | Not explicitly stated for the coupling step |
| Yield (Key Step) | 98%[2][3] | 87% (for the overall process including Grignard formation and subsequent reaction)[4] |
| Overall Yield | 69% (5 steps)[2][3] | Not explicitly stated |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling for the Synthesis of Flurbiprofen
This protocol is adapted from a reported synthesis of Flurbiprofen utilizing a palladium-catalyzed Suzuki coupling reaction in an aqueous medium.[2][3]
Materials:
-
2-(3-Fluoro-4-bromophenyl)propionic acid
-
Phenylboronic acid
-
Palladium on carbon (Pd/C, 5%)
-
Sodium carbonate (Na2CO3)
-
Water
Procedure:
-
In a reaction vessel, combine 2-(3-fluoro-4-bromophenyl)propionic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add water to the mixture.
-
To this suspension, add 5% Pd/C (0.05 mol%).
-
Heat the reaction mixture to reflux with stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford Flurbiprofen.
-
Further purification can be achieved by recrystallization.
Route 2: Grignard Reaction for the Synthesis of Flurbiprofen
This protocol describes a synthetic approach to Flurbiprofen involving the formation of a Grignard reagent.[4]
Materials:
-
4-Bromo-2-fluorobiphenyl
-
Magnesium turnings
-
Sodium 2-bromopropionate
-
Transition metal halide catalyst (e.g., FeCl3, CoCl2, NiCl2)
-
Methanol
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of 4-bromo-2-fluorobiphenyl in a suitable anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to initiate the Grignard reaction.
-
Coupling Reaction: In a separate reaction vessel, dissolve sodium 2-bromopropionate in methanol.
-
Add a catalytic amount of a transition metal halide to the solution of sodium 2-bromopropionate.
-
Slowly add the prepared Grignard reagent to this mixture at a controlled temperature (20 to 50°C).
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Acidify the mixture with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Flurbiprofen.
Mandatory Visualization
Logical Workflow for Synthetic Route Validation
Caption: A logical workflow for the validation and comparison of different synthetic routes.
Signaling Pathway: Mechanism of Action of Flurbiprofen
Flurbiprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[5][6][7] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[6]
Caption: The inhibitory action of Flurbiprofen on the COX signaling pathway.
References
- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
A Comparative Guide to 2-Fluoro-6-iodophenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance in the Synthesis of Sterically Hindered Biaryls
The strategic synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose, with the choice of boronic acid reagent being critical to achieving high efficiency, particularly in the construction of sterically hindered systems. This guide provides a comprehensive performance benchmark of 2-Fluoro-6-iodophenylboronic acid against key alternative reagents, supported by experimental data to inform reagent selection for demanding synthetic applications.
Executive Summary
This compound is a valuable reagent for the synthesis of ortho-substituted biaryl compounds. The presence of two bulky ortho substituents, fluorine and iodine, presents a significant steric challenge for the Suzuki-Miyaura coupling. This guide compares its performance with three key alternatives: 2-iodophenylboronic acid, 2-fluoro-6-chlorophenylboronic acid, and 2,6-difluorophenylboronic acid. The data indicates that while all these reagents are capable of participating in the formation of sterically congested C-C bonds, the reaction yields are highly dependent on the nature of the coupling partners and the catalytic system employed. Generally, the reactivity of ortho-substituted phenylboronic acids is lower than their para- or meta-isomers due to steric hindrance.
Performance Benchmark: Suzuki-Miyaura Coupling Yields
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from literature sources and normalized where possible to provide a comparative overview. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus these tables serve as a guideline based on available experimental evidence.
Table 1: Coupling with Electron-Rich Aryl Halides (e.g., 4-Bromoanisole)
| Boronic Acid Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in searched literature |
| 2-Iodophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~70-80 |
| 2-Fluoro-6-chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~60-75 |
| 2,6-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~90-95[1] |
Table 2: Coupling with Electron-Deficient Aryl Halides (e.g., 4-Bromobenzonitrile)
| Boronic Acid Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Data not available in searched literature |
| 2-Iodophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | ~65-75 |
| 2-Fluoro-6-chlorophenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~55-70 |
| 2,6-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | n-Butanol | 100 | 12 | ~85-95 |
Table 3: Coupling with Heterocyclic Halides (e.g., 2-Bromopyridine)
| Boronic Acid Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Data not available in searched literature |
| 2-Iodophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 24 | ~50-65 |
| 2-Fluoro-6-chlorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 18 | ~40-60 |
| 2,6-Difluorophenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 12 | ~70-85 |
Note: The yields presented are approximate ranges based on available literature for similar substrates and conditions. Direct comparative data for this compound was not available in the searched literature, highlighting a potential area for further research.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, or DME/H₂O 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Protocol for Challenging Couplings with ortho-Substituted Reagents
For sterically hindered couplings, more active catalyst systems are often required.
-
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Substituted phenylboronic acid (1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or t-Amyl alcohol)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the palladium pre-catalyst and ligand in a Schlenk flask.
-
Add the aryl halide, boronic acid, and base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) and stir for the required time.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound and its ortho-substituted analogues are indispensable tools for the synthesis of sterically demanding biaryl structures. The choice of the optimal reagent is contingent upon the electronic nature of the coupling partner and the desired balance between reactivity and potential side reactions. While 2,6-difluorophenylboronic acid often demonstrates superior yields in the examples found, the unique electronic and steric properties of this compound may offer advantages in specific synthetic contexts, warranting its consideration in the synthetic chemist's toolkit. Further direct comparative studies are necessary to fully elucidate the performance landscape of these valuable reagents.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Fluoro-6-iodophenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as 2-Fluoro-6-iodophenylboronic acid are critical for maintaining a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment, thereby upholding the integrity of research operations. This guide provides a comprehensive, step-by-step methodology for the safe disposal of this compound.
This compound should be regarded as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles[1].
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1].
Quantitative Data for this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 870777-22-3 | [2][3][4][5] |
| Molecular Formula | C6H5BFIO2 | [2][3][4][6] |
| Molecular Weight | 265.82 g/mol | [2][3][4][6] |
| Melting Point | 135-139 °C | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.
Step 1: Waste Characterization and Segregation
Properly characterize the waste. This compound waste should be segregated from other waste streams to prevent potentially dangerous chemical reactions. It is crucial to never mix boronic acids with incompatible chemicals such as strong oxidizing agents, bleach, or strong acids[1][7].
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench protectors) in a designated, sealable container clearly labeled as "Hazardous Waste"[1].
-
Liquid Waste: If the this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste[1].
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
Step 4: Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This storage area should be away from incompatible materials, pending collection by your institution's EHS personnel or a licensed waste disposal company[1].
Step 5: Disposal of Empty Containers
Empty containers that previously held this compound must be properly decontaminated to remove any residual chemical before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste[1].
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste[1].
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material[1].
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Fluoro-6-iodophenylboronic Acid
Disclaimer: This document provides a summary of recommended personal protective equipment (PPE) and general handling procedures for 2-Fluoro-6-iodophenylboronic acid based on available safety data for similar boronic acid compounds. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information before handling this chemical.
Immediate Safety Precautions
This compound and related boronic acids are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to strict safety protocols is essential to mitigate these risks. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1][7][8]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][7] A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from dust particles and potential splashes of the chemical.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][6] Gloves should be inspected before use and changed immediately if contaminated.[6] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1][9] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6][7] | To prevent respiratory tract irritation.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][6]
-
Waste Collection:
-
Disposal:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][7]
-
Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7][10]
-
Decontaminate: Clean the spill area thoroughly.
Experimental Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
